Eplerenone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H27D3O6 |
|---|---|
Molecular Weight |
417.51 |
Appearance |
Purity:98% HPLC; 99% atom DWhite solid |
Synonyms |
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |
Origin of Product |
United States |
Foundational & Exploratory
What is Eplerenone-d3 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Eplerenone-d3, a deuterated isotopologue of the selective aldosterone antagonist Eplerenone. Its primary application in research is as an internal standard for the accurate quantification of Eplerenone in biological matrices using mass spectrometry-based assays. This guide details its core properties, analytical methodologies, and the biochemical pathways it helps to investigate.
Core Properties and Primary Research Application
This compound is a stable isotope-labeled version of Eplerenone, where three hydrogen atoms on the methyl ester group have been replaced with deuterium. This modification results in a molecule that is chemically identical to Eplerenone in its biological activity but has a molecular weight that is 3 Daltons higher.[1] This mass difference is the key to its utility in research.
The primary and critical use of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] In such assays, a known quantity of this compound is added to a biological sample (e.g., plasma, urine) at an early stage of sample preparation. Because this compound behaves almost identically to the unlabeled Eplerenone throughout the extraction, chromatography, and ionization processes, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from Eplerenone to that of this compound, researchers can achieve highly accurate and precise quantification of Eplerenone concentrations, which is essential for pharmacokinetic and metabolic studies.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its use in analytical assays.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₇D₃O₆ |
| Molecular Weight | 417.51 g/mol |
| Isotopic Purity | ≥95% (typically ~99% atom D) |
| Parent Drug | Eplerenone |
| CAS Number (Unlabelled) | 107724-20-9 |
Table 2: Mass Spectrometry Parameters for Eplerenone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1 | Not Specified |
| This compound | 418.2 | 383.3 | 25 |
Note: The product ion for Eplerenone can vary depending on the instrument and conditions. The m/z of 163.1 is a commonly cited transition.[3][4] The this compound transition is based on a specific product datasheet.
Table 3: Pharmacokinetic Parameters of Eplerenone in Humans (Determined using LC-MS/MS with an internal standard)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.5 - 2 hours |
| Elimination Half-Life (t₁/₂) | 3 - 6 hours |
| Apparent Plasma Clearance | ~10 L/hr |
| Bioavailability | 69% |
These values represent the pharmacokinetics of the parent drug, Eplerenone, which are determined in studies that rely on the accuracy provided by internal standards like this compound.[5][6]
Signaling Pathway of Eplerenone's Mechanism of Action
Eplerenone is a competitive antagonist of the mineralocorticoid receptor (MR). In pathological states, the steroid hormone aldosterone binds to the MR in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of genes involved in sodium and water retention, potassium excretion, and potentially pro-inflammatory and fibrotic processes. Eplerenone, by binding to the MR, prevents aldosterone from binding and initiating this signaling cascade. This blockade of aldosterone's effects is the basis of Eplerenone's therapeutic action in hypertension and heart failure.[2]
Experimental Protocols
The following are representative methodologies for the use of this compound in a research setting.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Store at -20°C.
-
This compound Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of methanol and water. This working solution is used to spike plasma samples.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method for determining Eplerenone in human plasma.[7]
-
Sample Aliquoting: Pipette 250 µL of human plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound working solution to each plasma sample, except for the blank controls.
-
Extraction: Add 1 mL of methyl tert-butyl ether to each tube.
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 10 mM ammonium acetate).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method. Optimization is often required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 30% B to 90% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eplerenone: 415.2 -> 163.1
-
This compound: 418.2 -> 383.3
-
-
Instrument Parameters: Parameters such as declustering potential, entrance potential, and collision cell exit potential should be optimized for the specific instrument being used.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a pharmacokinetic study of Eplerenone using this compound as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. Stable isotope-labeled compounds like this compound are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in pharmacokinetic and metabolic studies.
Introduction
Eplerenone is a vital therapeutic agent used in the management of hypertension and heart failure. Its deuterated counterpart, this compound, where the three hydrogen atoms of the methyl ester group are replaced with deuterium, serves as an indispensable tool in clinical and preclinical drug development. The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug in mass spectrometric analyses, without significantly altering its chemical properties.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the carboxylic acid precursor of Eplerenone with a deuterated methyl source. The overall synthetic strategy typically starts from canrenone, a known steroid derivative.
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established synthetic routes for Eplerenone and standard esterification methods.
Step 1: Preparation of 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone (Eplerenone Carboxylic Acid)
The synthesis of the carboxylic acid precursor is a multi-step process that can be achieved from canrenone. This involves the stereoselective introduction of a protected carboxyl group at the 7α-position, followed by epoxidation of the 9,11-double bond and subsequent deprotection to yield the free carboxylic acid. Various patented procedures outline specific reagents and conditions for these transformations.[1][2]
Step 2: Esterification with Deuterated Methanol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone (1 equivalent) in an excess of deuterated methanol (CD3OD).
-
Catalyst Addition: Add a suitable esterification catalyst. A common method is the use of an acid catalyst, such as a few drops of concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) if used. Remove the excess deuterated methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude this compound. Further purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or methyl ethyl ketone, to yield the final product of high purity.[3][4]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.
Characterization Workflow
Caption: Analytical workflow for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₇D₃O₆ |
| Molecular Weight | 417.52 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Very slightly soluble in water |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to confirm the structure and the site of deuteration. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The most significant feature in the ¹H NMR spectrum of this compound is the absence of the singlet corresponding to the methyl ester protons, which typically appears around 3.65 ppm in unlabeled Eplerenone. The other proton signals of the steroid backbone remain largely unchanged.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the deuterated methyl carbon (-CD₃). Due to the coupling with deuterium (spin I=1), this signal may appear as a multiplet (e.g., a triplet of triplets for a CD₃ group). The chemical shift of this carbon is expected to be around 52 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of this compound. It is also the primary technique where this compound is used as an internal standard.
-
LC-MS: In positive electrospray ionization mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 418.5, which is 3 units higher than that of unlabeled Eplerenone (m/z 415.5).
-
LC-MS/MS: Tandem mass spectrometry is used to generate specific fragment ions for quantification in multiple reaction monitoring (MRM) mode. A common fragmentation for Eplerenone involves the loss of the methoxycarbonyl group and other parts of the steroid nucleus. For this compound, fragments containing the deuterated methyl group will have a mass shift of +3 Da compared to the corresponding fragments of unlabeled Eplerenone. A likely precursor-to-product ion transition to monitor would be m/z 418.5 → [fragment ion + 3].
Chromatographic Data
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of this compound and for its separation in biological matrices.
-
Method: A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Retention Time: The retention time of this compound is expected to be very similar to that of unlabeled Eplerenone under the same chromatographic conditions, as deuterium substitution has a negligible effect on polarity.
Quantitative Data Summary
| Analysis Technique | Parameter | Expected Value for this compound |
| ¹H NMR | Chemical Shift of -COOCD₃ | Signal absent (or significantly reduced) |
| ¹³C NMR | Chemical Shift of -COOCD₃ | ~52 ppm (multiplet) |
| LC-MS | [M+H]⁺ | m/z 418.5 |
| Purity (HPLC) | ≥ 98% | |
| Isotopic Purity | ≥ 99 atom % D |
Conclusion
This technical guide outlines the synthesis and comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and analysis of Eplerenone. The use of this compound as an internal standard is critical for achieving reliable and accurate quantitative results in regulated bioanalysis.
References
The Gold Standard: Eplerenone-d3 as an Internal Standard in Quantitative Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action and application of Eplerenone-d3 as an internal standard in the quantitative bioanalysis of the selective aldosterone antagonist, eplerenone. We delve into the core principles of isotopic dilution mass spectrometry, detailing the rationale behind using a deuterated analog to ensure accuracy and precision in pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents key quantitative data for method development, and illustrates critical workflows and concepts through explanatory diagrams. The intended audience includes researchers, analytical scientists, and drug development professionals engaged in the bioanalysis of eplerenone and similar pharmaceutical compounds.
Introduction: The Role of Eplerenone and the Need for Precise Quantification
Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and to improve survival in patients with heart failure following myocardial infarction.[1][2][3] It acts by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing the downstream effects of aldosterone, such as sodium and water retention.[4] Accurate quantification of eplerenone in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of eplerenone due to its high sensitivity and specificity.[1] However, the accuracy and precision of LC-MS/MS can be affected by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency.[5] To mitigate these variabilities, a suitable internal standard is employed.
Mechanism of Action: Why this compound is the Internal Standard of Choice
The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte.[5] this compound is a deuterated analog of eplerenone, where three hydrogen atoms have been replaced by deuterium atoms.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte (eplerenone) and the internal standard (this compound), while their physicochemical properties remain nearly identical.
The core principle behind using this compound is isotopic dilution. A known amount of this compound is added to each sample at the beginning of the analytical workflow. Because this compound is structurally and chemically almost identical to eplerenone, it experiences the same losses during sample extraction, has the same retention time in liquid chromatography, and exhibits the same ionization response in the mass spectrometer's ion source.[5] Therefore, any variation in the analytical process will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.
Below is a diagram illustrating the principle of using an internal standard to correct for analytical variability.
Figure 1. Principle of Internal Standard Correction.
Quantitative Data for Method Development
The development of a robust LC-MS/MS method requires the optimization of mass spectrometry parameters, particularly for Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Table 1: Mass Spectrometric Parameters for Eplerenone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Eplerenone | 415.0 | 163.0 | Not specified | Positive ESI |
| This compound | 418.23 | 383.33 | 25 | Positive ESI |
| This compound | 418.23 | 365.32 | 35 | Positive ESI |
| This compound | 418.23 | 337.29 | 40 | Positive ESI |
Data sourced from multiple studies.[6][7]
Table 2: Typical Bioanalytical Method Validation Parameters for Eplerenone
| Parameter | Typical Value/Range |
| Linearity Range | 5 - 4000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
These values are representative and may vary based on the specific method and laboratory. Data adapted from a bioequivalence study of eplerenone.[1]
Experimental Protocols
This section provides a representative experimental protocol for the quantification of eplerenone in human plasma using a deuterated internal standard. This protocol is a composite based on established methodologies.[1][8]
Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately dissolve eplerenone and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of eplerenone by serial dilution of the stock solution with methanol/water (1:1 v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water (1:1 v/v) to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Solid-Phase Extraction)
The following workflow diagram illustrates the sample preparation process.
Figure 2. Sample Preparation Workflow (SPE).
-
To 250 µL of plasma sample, calibration standard, or quality control sample, add a specified volume of the this compound internal standard working solution.
-
Vortex the samples for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the eplerenone and this compound from the cartridge with a high-organic solvent like methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Conditions
Table 3: Representative Liquid Chromatography and Mass Spectrometry Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Atlantis dC18 (150 x 3.0 mm, 3.0 µm) or Zorbax XDB-C8 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Methanol or Acetonitrile |
| Gradient/Isocratic | Isocratic (e.g., 60% B) or a suitable gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | AB Sciex API 4000 or equivalent triple quadrupole |
| Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | As specified in Table 1 |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Conditions are illustrative and require optimization for specific instrumentation and applications.[1][7][8]
Conclusion
This compound serves as the gold standard for an internal standard in the bioanalysis of eplerenone. Its mechanism of action relies on the principle of isotopic dilution, where its near-identical physicochemical properties to the unlabeled analyte allow for the correction of variability throughout the analytical process. This technical guide has provided the essential quantitative data, a representative experimental protocol, and conceptual diagrams to aid researchers in the development and validation of robust and reliable LC-MS/MS methods for the quantification of eplerenone. The use of this compound is critical for generating high-quality data in pharmacokinetic, bioequivalence, and other clinical and preclinical studies, ultimately supporting the safe and effective use of eplerenone in clinical practice.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Buy this compound [smolecule.com]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Eplerenone vs. Eplerenone-d3: A Comprehensive Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the key distinctions between Eplerenone and its deuterated analog, Eplerenone-d3. This document provides a detailed comparison of their chemical properties, applications in analytical methods, and the underlying principles of their use in pharmacokinetic studies.
Core Structural and Physical Differences
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[1][2][3][4] this compound is a stable isotope-labeled version of Eplerenone, where three hydrogen atoms on the 7-methyl ester group are replaced with deuterium atoms.[4][5][6] This isotopic substitution is the fundamental difference between the two molecules and is the basis for their distinct applications, primarily in analytical chemistry.
The primary physical distinction lies in their molecular weights. The inclusion of three deuterium atoms increases the mass of the Eplerenone molecule by approximately 3 Daltons. This mass difference is readily detectable by mass spectrometry, forming the basis of its use as an internal standard.[7][8]
| Property | Eplerenone | This compound |
| Molecular Formula | C24H30O6[2][3] | C24H27D3O6 |
| Molar Mass | ~414.50 g/mol [3] | ~417.5 g/mol [5][9] |
| Isotopic Labeling | None | Deuterium (d3) labeled at the 7-methyl ester group[5] |
Application in Quantitative Analysis: The Role of an Internal Standard
The principal application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Eplerenone in biological matrices such as plasma and urine.[1][6][7][8][10]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Eplerenone. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus accounting for any sample loss or variability in these steps.
-
Co-elution: In liquid chromatography, Eplerenone and this compound co-elute, meaning they have the same retention time. This is crucial for accurate quantification as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.
-
Distinct Mass-to-Charge Ratio (m/z): Despite co-eluting, the mass spectrometer can differentiate between Eplerenone and this compound based on their different mass-to-charge ratios. This allows for simultaneous but independent detection and quantification.[8]
The workflow for using this compound as an internal standard in a typical bioanalytical assay is depicted in the following diagram:
Pharmacokinetics and Metabolism
While this compound is primarily used for in-vitro analytical purposes, the "deuterium effect" on pharmacokinetics is a relevant consideration in drug development. Deuteration can sometimes alter the metabolic profile of a drug by strengthening the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. However, for its role as an internal standard, it is assumed that the pharmacokinetic profiles of Eplerenone and this compound are virtually identical. This ensures that the internal standard accurately reflects the behavior of the analyte in the biological system from the point of administration (in in-vivo studies where the standard is administered) through to detection.
Studies on Eplerenone's pharmacokinetics show that it is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] The elimination half-life is approximately 4-6 hours.[3] Renal function does not significantly affect the clearance of Eplerenone, and therefore, dose adjustments are generally not required for patients with renal impairment.[11][12]
Experimental Protocols
Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example based on established methodologies.[1][8][10]
4.1.1. Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
4.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Eplerenone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Eplerenone by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
4.1.3. Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the plasma sample, wash with a low-organic solvent mixture, and elute with methanol.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Eplerenone: e.g., m/z 415.2 → 163.1
-
This compound: e.g., m/z 418.2 → 166.1
-
4.1.5. Data Analysis
The concentration of Eplerenone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from the analysis of plasma samples spiked with known concentrations of Eplerenone.
Synthesis Overview
The synthesis of Eplerenone is a multi-step process often starting from canrenone or a related steroid precursor.[13][14][15][16] Key steps involve the introduction of the 7α-carbomethoxy group and the formation of the 9,11α-epoxide.[13][15]
The synthesis of this compound would follow a similar pathway, but would incorporate a deuterated reagent at the appropriate step. For the d3-label on the methyl ester, deuterated methanol (CD3OH) would be used during the esterification step.
Conclusion
The key difference between Eplerenone and this compound lies in the isotopic labeling of the latter. This seemingly minor structural modification imparts a significant difference in their primary applications. While Eplerenone is the active pharmaceutical ingredient, this compound is an indispensable tool for the accurate and precise quantification of Eplerenone in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is a testament to the importance of stable isotope-labeled compounds in modern pharmaceutical research and development. This guide has provided a comprehensive overview of their differences, applications, and the methodologies employed in their use.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eplerenone - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of eplerenone after single and multiple dosing in subjects with and without renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Portico [access.portico.org]
- 15. researchgate.net [researchgate.net]
- 16. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]
Eplerenone-d3: A Technical Guide to Commercial Availability and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and synthetic methodologies related to Eplerenone-d3. This deuterated analog of Eplerenone serves as a crucial internal standard for its quantification in various biological matrices, playing a vital role in pharmacokinetic and metabolic studies.
Commercial Suppliers and Availability
This compound is readily available from a number of specialized chemical suppliers catering to the research and pharmaceutical development community. The products offered typically vary in purity, available quantities, and pricing. Below is a comparative summary of prominent commercial suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Additional Information |
| Cayman Chemical | 31610 | ≥99% deuterated forms (d1-d3) | 2.5 mg | $759 | Sold as a solid. Safety Data Sheet (SDS) and Product Insert are available for download.[1] |
| ESS Chem Co. | ESS0256 | 99.5% by HPLC; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg | $400 (10mg), $750 (25mg), $1,200 (50mg), $2,000 (100mg) | Certificate of Analysis and SDS are available. The product is a white solid.[2] |
| Acanthus Research | EPL-16-001-25mg | - | 25 mg | Contact for pricing | Product is pending QC. Custom packaging and larger sizes may be available upon request.[3] |
| Simson Pharma Limited | E660001 | - | - | Contact for pricing | A Certificate of Analysis accompanies every compound.[4] |
| VIVAN Life Sciences | VLDL-01834 | - | - | Contact for pricing | CoA, MASS, NMR, and HPLC data are provided with the compound. |
| Toronto Research Chemicals (TRC) | E588777 | - | 1 mg, 2.5 mg, 10 mg | Price on request | Available through distributors such as Fisher Scientific and Altium.[5][6][7] |
Experimental Protocols: Synthesis of this compound
A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the scientific literature. However, based on the established synthetic routes for Eplerenone and general methods for isotopic labeling, a probable synthetic pathway can be outlined. The deuterated methyl group in this compound is introduced at the final esterification step.
Proposed Synthesis of this compound:
The synthesis of this compound would likely follow a similar pathway to the non-deuterated compound, with the key modification being the use of a deuterated methylating agent in the final step. One of the common routes to Eplerenone involves the preparation of the carboxylic acid precursor, 9,11α-epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid, γ-lactone.
Step 1: Synthesis of the Carboxylic Acid Precursor
Various multi-step synthetic strategies have been reported for the creation of the Eplerenone backbone, starting from materials like canrenone or other steroid precursors. These methods involve a series of reactions including cyanations, reductions, oxidations, and epoxidations to construct the core structure with the required stereochemistry.
Step 2: Deuteromethylation (Esterification)
The final step to yield this compound would be the esterification of the 7α-carboxylic acid group with a deuterated methyl source.
-
Reactants:
-
9,11α-epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid, γ-lactone (Eplerenone carboxylic acid precursor)
-
Deuterated methanol (CD3OH) or a deuterated methylating agent like iodomethane-d3 (CD3I).
-
-
Reaction Conditions:
-
Using Deuterated Methanol: The carboxylic acid precursor would be dissolved in an excess of deuterated methanol (CD3OH) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. The mixture would be heated under reflux to drive the esterification reaction to completion. The reaction is an equilibrium process, and using a large excess of the deuterated alcohol helps to shift the equilibrium towards the product.
-
Using Iodomethane-d3: Alternatively, the carboxylic acid could be deprotonated with a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetone. Subsequently, iodomethane-d3 (CD3I) would be added to the reaction mixture to alkylate the carboxylate and form the methyl-d3 ester. This reaction is typically carried out at room temperature or with gentle heating.
-
-
Work-up and Purification:
-
Following the reaction, the mixture would be neutralized and the product extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer would then be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure.
-
The crude this compound would then be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product of high purity.
-
Characterization:
The successful incorporation of the deuterium atoms and the overall structure of the final product would be confirmed by standard analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (417.51 g/mol ) and the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the overall structure and the absence of the proton signal for the methyl ester group in the ¹H NMR spectrum, confirming the successful deuteration.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for procuring and utilizing this compound in a research setting.
Caption: Proposed final step in the synthesis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. esschemco.com [esschemco.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. Eplerenone D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. Toronto Research Chemicals 2.5MG this compound, Quantity: 2.50mg | Fisher Scientific [fishersci.fi]
- 6. Toronto Research Chemicals 10MG this compound, Quantity: 10mg | Fisher Scientific [fishersci.dk]
- 7. This compound, 1mg | Altium e-shop 24 [eshop.hpst.cz]
Recommended storage and handling conditions for Eplerenone-d3
An In-depth Technical Guide to the Recommended Storage and Handling of Eplerenone-d3
This guide provides a comprehensive overview of the recommended storage, handling, and safety precautions for this compound, a deuterated analog of Eplerenone. It is intended for researchers, scientists, and drug development professionals who utilize this compound in analytical and pharmacokinetic research. This compound serves as a crucial internal standard for the precise quantification of Eplerenone in biological samples through mass spectrometry and liquid chromatography techniques[1][2].
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. The compound is a white to off-white solid powder[3][4]. While it is stable under recommended storage conditions, adherence to specific temperature and environmental controls is essential for long-term use[3].
Key Recommendations:
-
Long-term Storage: The recommended temperature for long-term storage is -20°C[1].
-
Alternative Storage: Some suppliers suggest storage at 2°C to 8°C (36°F to 46°F)[5].
-
Shipping: The compound is typically shipped at room temperature in the continental US, though this may vary for other locations[1][6].
-
Stability: When stored at -20°C, this compound has a stability of at least four years[1].
-
Container: Keep the container tightly closed in a dry and well-ventilated place[3][5].
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | -20°C | Cayman Chemical[1] |
| Alternative Long-Term Storage | 2°C - 8°C | Sigma-Aldrich[5] |
| Shipping Condition | Room Temperature | Cayman Chemical, MedChemExpress[1][6] |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical[1] |
| Container Requirements | Tightly closed, Dry | Expert Synthesis Solutions, Sigma-Aldrich[3][5] |
| Environment | Well-ventilated area | Expert Synthesis Solutions[3] |
Handling and Safety Precautions
This compound is intended for laboratory research purposes only and is not for human or veterinary use[1][7]. While the toxicological properties have not been thoroughly investigated, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye, skin, or respiratory tract irritation[3][7]. Therefore, adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification | Source |
| Eye Protection | Safety glasses or goggles | Viatris[8], Santa Cruz Biotechnology[9] |
| Hand Protection | Impervious chemical-resistant gloves | Viatris[8], Expert Synthesis Solutions[3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Expert Synthesis Solutions[3] |
| Skin and Body Protection | Protective clothing, lab coat | Viatris[8], Expert Synthesis Solutions[3] |
Engineering Controls and General Handling
-
Ventilation: Use in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to keep airborne levels below recommended exposure limits[3][10].
-
Dust and Aerosol Formation: Avoid the formation and inhalation of dust and aerosols[3][9].
-
Ignition Sources: Keep away from heat and sources of ignition[3][8].
-
Hygiene: Change contaminated clothing and wash hands thoroughly after handling[5]. Do not ingest, and avoid contact with skin and eyes[3].
Experimental Protocols
Specific experimental protocols detailing the methodology for establishing the stability and storage conditions of this compound are not available in the public domain through the provided search results. The recommendations summarized in this guide are derived from manufacturer safety data sheets (SDS) and product information pages. These guidelines are based on standard industry practices for ensuring the quality and safety of chemical reagents.
The general workflow for handling this compound in a research setting is outlined in the diagram below.
Caption: Workflow for Safe Handling of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇D₃O₆ | Cayman Chemical[1] |
| Formula Weight | 417.5 g/mol | Cayman Chemical[1], PubChem[11] |
| Appearance | White to off-white solid/powder | Expert Synthesis Solutions[3], ChemicalBook[4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | Cayman Chemical[1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | Expert Synthesis Solutions[3] |
Incompatibilities and Decomposition
To ensure safety and compound stability, avoid contact with strong oxidizing agents[3]. Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) may be formed[3].
Spill and Disposal Procedures
In the event of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum[9]. For larger spills, it may be necessary to dampen the material with water to prevent dust from becoming airborne before collection[9]. All waste material, including contaminated packaging, must be disposed of in accordance with federal, state, and local regulations[3]. Do not allow the product to enter drains[3].
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. esschemco.com [esschemco.com]
- 4. Eplerenone | 107724-20-9 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. camberpharma.com [camberpharma.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Eplerenone-d3 CAS number and molecular weight information
This guide provides an in-depth look at Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist Eplerenone. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound, primarily as an internal standard in quantitative analytical methods.
Core Compound Information
This compound is a stable, isotopically labeled form of Eplerenone, designed to be a reliable internal standard for mass spectrometry-based bioanalytical assays. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) while maintaining nearly identical physicochemical properties to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation.
Quantitative Data
| Parameter | Value | Source(s) |
| CAS Number (unlabeled) | 107724-20-9 | [1][2] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [3][4] |
| Molecular Weight | 417.51 g/mol | [3][4][5] |
Mechanism of Action: Aldosterone-Eplerenone Signaling Pathway
Eplerenone functions as a competitive antagonist at the mineralocorticoid receptor (MR). By binding to this receptor, it prevents the endogenous steroid hormone, aldosterone, from exerting its effects. This blockade is central to its therapeutic applications in treating hypertension and heart failure. The signaling cascade is depicted in the diagram below.
Caption: Eplerenone's mechanism of action via mineralocorticoid receptor antagonism.
Experimental Protocols: Quantification of Eplerenone in Human Plasma using LC-MS/MS
The following is a representative, detailed methodology for the quantitative analysis of Eplerenone in human plasma, utilizing this compound as an internal standard (IS). This protocol is based on established bioanalytical methods.[6][7][8]
Preparation of Stock and Working Solutions
-
Eplerenone and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eplerenone and this compound in methanol to achieve a final concentration of 1 mg/mL for each.
-
Eplerenone Working Standards: Prepare a series of working standard solutions by serially diluting the Eplerenone stock solution with a 50:50 (v/v) methanol:water mixture to obtain concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Protein Precipitation: Add 400 µL of acetonitrile to each tube, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (see LC-MS/MS parameters below) and vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eplerenone: 415.2 → 341.1 (Quantifier), 415.2 → 163.1 (Qualifier)
-
This compound: 418.2 → 344.1 (Quantifier)
-
Data Analysis and Quantification
-
The concentration of Eplerenone in the plasma samples is determined by calculating the peak area ratio of the Eplerenone quantifier ion to the this compound quantifier ion.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Eplerenone in the unknown samples is then interpolated from this calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of Eplerenone in a biological matrix using this compound as an internal standard.
Caption: Workflow for Eplerenone quantification using this compound.
References
- 1. esschemco.com [esschemco.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. Eplerenone D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Eplerenone-d3 in common laboratory solvents. Given the limited direct data on this compound, this guide utilizes solubility data for Eplerenone as a close proxy. The minor isotopic difference in this compound is not expected to significantly alter its solubility characteristics compared to the non-deuterated form. This compound is the deuterium-labeled version of Eplerenone, a selective aldosterone antagonist.[1] It is often used as an internal standard in quantitative analyses.[1][2]
Quantitative Solubility Data
The solubility of Eplerenone was determined in thirteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[3][4][5] The data reveals that solubility is positively correlated with temperature across all tested solvents.[3][4][5] At 298.15 K (25 °C), the mole fraction solubility of Eplerenone is highest in acetonitrile and N,N-dimethylformamide (DMF).[3][4][5]
Below is a summary of the mole fraction solubility (x₁) of Eplerenone at various temperatures in a selection of common laboratory solvents.
| Temperature (K) | Acetonitrile | N,N-Dimethylformamide (DMF) | Acetone | 2-Butanone | Ethyl Acetate | Ethanol | 1-Propanol |
| 283.15 | 0.00351 | 0.00325 | 0.00069 | 0.00198 | 0.00115 | 0.00045 | 0.00032 |
| 288.15 | 0.00412 | 0.00381 | 0.00083 | 0.00234 | 0.00138 | 0.00053 | 0.00038 |
| 293.15 | 0.00481 | 0.00445 | 0.00100 | 0.00276 | 0.00165 | 0.00062 | 0.00045 |
| 298.15 | 0.00561 | 0.00519 | 0.00120 | 0.00326 | 0.00197 | 0.00073 | 0.00054 |
| 303.15 | 0.00652 | 0.00604 | 0.00144 | 0.00384 | 0.00235 | 0.00086 | 0.00064 |
| 308.15 | 0.00756 | 0.00701 | 0.00172 | 0.00451 | 0.00279 | 0.00101 | 0.00076 |
| 313.15 | 0.00875 | 0.00812 | 0.00205 | 0.00528 | 0.00331 | 0.00119 | 0.00090 |
| 318.15 | 0.01012 | 0.00939 | 0.00244 | 0.00617 | 0.00392 | 0.00140 | 0.00107 |
| 323.15 | 0.01168 | 0.01085 | 0.00289 | 0.00719 | 0.00462 | 0.00165 | 0.00127 |
Data sourced from a study on Eplerenone solubility and presented as a proxy for this compound.[3][4][5]
In aqueous solutions, Eplerenone is described as very slightly soluble, with its solubility being largely independent of pH.[6][7][8] One source indicates solubility in DMSO up to 10 mM.[9]
Experimental Protocols
The determination of thermodynamic solubility, as presented in the table above, is most reliably achieved using the shake-flask method.[10][11] This method establishes the equilibrium between the dissolved and undissolved solute.
Shake-Flask Method for Equilibrium Solubility Determination
-
Preparation of a Saturated Solution: An excess amount of the solid compound (Eplerenone) is added to a known volume of the desired solvent in a sealed container, such as a glass vial or flask.[10]
-
Equilibration: The container is agitated at a constant temperature for an extended period, typically 24-72 hours, to ensure that equilibrium is reached.[10]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE).[10]
-
Quantification: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[10] A calibration curve with standard solutions of known concentrations is used for accurate quantification.[10]
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a mole fraction at the specified temperature.[10]
The study providing the quantitative data for Eplerenone utilized a gravimetric method, which is a variation of the shake-flask method.[3][4]
Visualizations
The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating the Safe Handling of Eplerenone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety precautions and handling procedures for Eplerenone-d3. The information is compiled from various safety data sheets (SDSs) and chemical databases to ensure a thorough understanding for laboratory and research professionals. This compound is a deuterated form of Eplerenone, a selective aldosterone antagonist. While specific toxicological data for the deuterated compound is limited, the safety precautions are based on the known properties of Eplerenone and general principles of laboratory safety.
Physicochemical and Toxicological Profile
Quantitative data for this compound is primarily available for its physicochemical properties. Toxicological data is largely qualitative, and in the absence of specific data for the deuterated form, data for Eplerenone should be considered as a proxy.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [1][2] |
| Molecular Weight | 417.5 g/mol | [1][3] |
| Appearance | White solid | [4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Recommended Storage | -20°C | [4] |
Toxicological Data
Specific quantitative toxicity data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available in the reviewed safety data sheets. The primary hazards are identified through potential routes of exposure.[4] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4] |
| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Immediately wash the skin with soap and copious amounts of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes. Ensure adequate flushing by separating the eyelids with fingers. Seek medical attention.[4] |
| Ingestion | May be harmful if swallowed. | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][4] |
Experimental Protocols: A General Overview
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided SDSs. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. A general, hypothetical methodology for assessing acute oral toxicity, skin irritation, and eye irritation is described below.
Acute Oral Toxicity (General Method based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Animal Model: Typically rats or mice of a specific strain, age, and weight.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A limit test is often performed first, where a high dose (e.g., 2000 mg/kg body weight) is administered to a small group of animals.
-
If no mortality is observed, the substance is classified as having low acute toxicity.
-
If mortality occurs, further testing with smaller groups of animals at varying dose levels is conducted to determine the LD50 value.
-
Observations for signs of toxicity are made systematically at regular intervals for up to 14 days.
-
Skin Irritation/Corrosion (General Method based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: Typically, albino rabbits.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
A measured amount of the test substance is applied to the shaved area and covered with a gauze patch.
-
The patch is removed after a specified period (usually 4 hours).
-
The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the reactions is scored, and a classification is made based on the scores.
-
Eye Irritation/Corrosion (General Method based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or damage.
-
Animal Model: Typically, albino rabbits.
-
Procedure:
-
A small, measured amount of the substance is instilled into one eye of the animal. The other eye serves as a control.
-
The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
The reactions are scored, and the substance is classified based on the severity and persistence of the observed effects.
-
Handling and Safety Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.
Personal Protective Equipment (PPE)
| PPE | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[4] |
| Skin and Body Protection | Wear a laboratory coat and other protective clothing as necessary to prevent skin exposure.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[4] |
Engineering Controls
-
Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne levels.[4]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[4]
-
The recommended long-term storage temperature is -20°C.[4]
Emergency Procedures
Spill Response Workflow
In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The following diagram outlines the general workflow for handling a solid chemical spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder for small fires. For large fires, use water spray, fog, or foam.[4]
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂) may be formed under fire conditions.[4]
-
Special Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]
Conclusion
While this compound is not classified as a hazardous substance under WHMIS, it should be handled with the care and precautions standard for all laboratory chemicals.[4] The lack of comprehensive toxicological data for the deuterated form necessitates a conservative approach to safety, relying on the information available for Eplerenone and adhering to good laboratory practices. Researchers and scientists must ensure they are familiar with the information in the specific Safety Data Sheet provided by their supplier and implement all recommended safety measures.
References
Methodological & Application
Application Notes and Protocols: The Role of Eplerenone-d3 in Pharmacokinetic Studies of Aldosterone Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of Eplerenone-d3 as an internal standard in the pharmacokinetic analysis of the aldosterone antagonist, Eplerenone. Detailed protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with validated performance data and insights into the underlying pharmacology.
Introduction to Eplerenone and the Need for Pharmacokinetic Studies
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1][2][3] It acts by competitively blocking the binding of aldosterone to the MR, thereby inhibiting sodium reabsorption and other downstream effects of aldosterone.[4][5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Eplerenone is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies are therefore essential in the development and clinical use of this drug.
This compound, a stable isotope-labeled analog of Eplerenone, is an ideal internal standard for quantitative bioanalysis.[7] Its physicochemical properties are nearly identical to Eplerenone, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling accurate and precise quantification of the parent drug by correcting for variability in sample processing and instrument response.
Bioanalytical Method Validation using this compound
The use of this compound as an internal standard is a key component of robust and reliable LC-MS/MS methods for quantifying Eplerenone in biological matrices such as plasma and urine. Method validation is performed according to regulatory guidelines to ensure data quality.
Summary of Quantitative Data
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Eplerenone using a stable isotope-labeled internal standard (this compound).
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 5 - 4000 | 1 | |
| Human Urine | 50 - 10000 | 50 | [7] |
| Human Plasma | 52.52 - 3089.48 | 52.52 |
Table 2: Precision and Accuracy Data (Human Plasma)
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| LQC (Low Quality Control) | < 15% | < 15% | ± 15% | ± 15% | |
| MQC (Medium Quality Control) | < 15% | < 15% | ± 15% | ± 15% | |
| HQC (High Quality Control) | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Recovery Data (Human Plasma)
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Eplerenone | Solid-Phase Extraction (SPE) | Not explicitly stated, but method validated | |
| Eplerenone | Liquid-Liquid Extraction (LLE) | 72.7 - 79.3 | |
| Eplerenone | Liquid-Liquid Extraction (LLE) | 45.48 |
Experimental Protocols
Protocol 1: Quantification of Eplerenone in Human Plasma using SPE-LC-MS/MS
This protocol describes a validated method for the determination of Eplerenone in human plasma using solid-phase extraction (SPE) for sample clean-up and LC-MS/MS for analysis, with this compound as the internal standard.
3.1.1. Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
C18 SPE cartridges
3.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Eplerenone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Eplerenone by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 5 - 4000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in methanol.
3.1.3. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add a known amount of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a solution of deionized water to remove interferences.
-
Elute Eplerenone and this compound from the cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: Zorbax XDB-C8, 2.1 x 50 mm, 5 µm particle size[7]
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (gradient or isocratic elution may be optimized)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eplerenone: Precursor ion m/z 415 → Product ion m/z 163[7]
-
This compound: Precursor ion m/z 418 → Product ion m/z 163 (or other optimized product ion)
-
-
Protocol 2: Quantification of Eplerenone in Human Plasma using LLE-LC-MS/MS
This protocol outlines a method using liquid-liquid extraction (LLE) for sample preparation.
3.2.1. Materials and Reagents
-
Same as Protocol 1, with the addition of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and diethyl ether).
3.2.2. Preparation of Solutions
-
Follow the same procedure as in Protocol 1.
3.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 250 µL aliquot of plasma, add the this compound internal standard.
-
Add an appropriate volume of the organic extraction solvent (e.g., 1 mL of methyl tert-butyl ether).
-
Vortex mix vigorously for several minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
3.2.4. LC-MS/MS Conditions
-
LC and MS/MS conditions can be adapted from Protocol 1, with potential modifications to the mobile phase composition to optimize chromatographic separation. An example mobile phase could be methanol and ammonium acetate (3:2, v/v).
Signaling Pathways and Experimental Workflows
Aldosterone Signaling Pathway
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. It primarily acts by binding to the mineralocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus and modulates the transcription of various genes, leading to increased sodium and water reabsorption and potassium excretion.
Caption: Classical genomic signaling pathway of aldosterone.
Mechanism of Action of Eplerenone
Eplerenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor. By blocking the binding of aldosterone, it prevents the downstream signaling cascade that leads to sodium and water retention.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The detection, correlation, and comparison of peptide precursor and product ions from data independent LC-MS with data dependant LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application of Eplerenone-d3 in Therapeutic Drug Monitoring Assays
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Therapeutic drug monitoring (TDM) of eplerenone can be crucial for optimizing treatment efficacy and minimizing adverse effects, particularly in specific patient populations. Eplerenone-d3, a stable isotope-labeled internal standard, is essential for the accurate quantification of eplerenone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in TDM assays.
Principle of the Assay
The quantitative analysis of eplerenone in biological samples, such as plasma or urine, is performed by LC-MS/MS. A known concentration of this compound is added to the patient sample at the beginning of the sample preparation process. This internal standard co-elutes with the analyte (eplerenone) during chromatographic separation and is detected by the mass spectrometer. The ratio of the peak area of eplerenone to that of this compound is used to calculate the concentration of eplerenone in the sample, correcting for any variability in sample preparation and instrument response.
Experimental Protocols
Sample Preparation
Two common methods for extracting eplerenone and this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
2.1.1. Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from methodologies described for the extraction of eplerenone from plasma.[1][2]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl t-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50% acetonitrile in water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add a specified amount of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.
-
Vortex mix for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
2.1.2. Protocol 2: Solid-Phase Extraction (SPE) from Human Urine
This protocol is based on a validated method for eplerenone quantification in human urine.[3]
Materials:
-
Human urine samples
-
This compound internal standard working solution
-
C18 SPE cartridges
-
Methanol (for conditioning)
-
Ultrapure water (for equilibration)
-
20 mM ammonium acetate solution (for dilution)
-
SPE vacuum manifold
Procedure:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
In a separate tube, dilute 100 µL of the human urine sample with a suitable buffer.
-
Add a specified amount of this compound internal standard working solution to the diluted urine sample.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 20 mM ammonium acetate solution.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
2.2.1. Liquid Chromatography (LC) Parameters
| Parameter | Typical Condition |
| Column | C18 reverse-phase column (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 10 mM ammonium acetate (e.g., 40:60 v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
2.2.2. Mass Spectrometry (MS) Parameters
| Parameter | Typical Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Eplerenone: 415.2; this compound: 418.2 |
| Product Ion (m/z) | Eplerenone: 163.1; this compound: (specific to the labeled position) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS methods for eplerenone using a deuterated internal standard.
Table 1: Method Validation Parameters for Eplerenone in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 5 - 4000 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (% bias) | Within ±15% | [4] |
| Recovery | > 85% | Not explicitly stated, but implied by successful validation |
Table 2: Method Validation Parameters for Eplerenone in Human Urine
| Parameter | Result | Reference |
| Linearity Range | 50 - 10000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [3] |
| Precision (%CV) | < 10% | [3] |
| Accuracy (% bias) | Within ±10% | [3] |
| Recovery | Not explicitly stated, but implied by successful validation |
Visualizations
Eplerenone's Mechanism of Action: Genomic Pathway
Eplerenone acts as a competitive antagonist at the mineralocorticoid receptor (MR), preventing the binding of aldosterone. This blockage inhibits the translocation of the receptor to the nucleus and subsequent gene transcription that leads to sodium and water retention.
References
- 1. researchgate.net [researchgate.net]
- 2. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
Bioanalytical Method for Eplerenone Quantification in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Application Note & Protocol
This document provides a comprehensive guide for the quantitative determination of Eplerenone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates a deuterated internal standard, Eplerenone-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.[1] This application note details a validated LC-MS/MS method for the quantification of Eplerenone in human plasma, employing a stable isotope-labeled internal standard for optimal performance. The method is designed to be specific, sensitive, and reproducible, adhering to regulatory guidelines for bioanalytical method validation.[2][3]
Experimental
Materials and Reagents
-
Analytes: Eplerenone (≥98% purity), this compound (internal standard, IS)
-
Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium Acetate (Analytical grade), Formic Acid (≥99% purity)
-
Biological Matrix: Pooled Human Plasma (K2-EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges: C18, 200 mg/3 mL (for SPE method)
-
Liquid-Liquid Extraction (LLE) Solvents: Methyl t-butyl ether (MTBE) (for LLE method)
-
Water: Deionized water (18.2 MΩ·cm resistivity)
Instrumentation
-
Liquid Chromatography System: Agilent 1260 Infinity II LC System or equivalent
-
Mass Spectrometer: AB Sciex API 4000 Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: Zorbax XDB-C8, 2.1 × 50 mm, 5 µm particle size
-
Data Acquisition and Analysis Software: Analyst® Software Version 1.6.3 or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eplerenone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Eplerenone stock solution with methanol:water (1:1, v/v) to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation
Two alternative extraction methods are provided: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.4.1. Solid-Phase Extraction (SPE) Protocol
-
Sample Spiking: To 200 µL of human plasma, add 20 µL of the appropriate Eplerenone working standard solution (for calibration and QC samples) or blank diluent (for blank samples). Add 20 µL of the internal standard working solution to all samples except the blank.
-
Vortex: Vortex-mix the samples for 30 seconds.
-
Protein Precipitation: Add 400 µL of acetonitrile to each sample, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of deionized water.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase.
2.4.2. Liquid-Liquid Extraction (LLE) Protocol [4]
-
Sample Spiking: To 250 µL of human plasma, add 25 µL of the appropriate Eplerenone working standard solution and 25 µL of the internal standard working solution.
-
Vortex: Vortex-mix the samples for 30 seconds.
-
Extraction: Add 1 mL of methyl t-butyl ether, vortex for 5 minutes, and centrifuge at 4,000 rpm for 10 minutes.
-
Freezing and Transfer: Freeze the aqueous layer at -20°C and transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
2.5.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP): 60 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 25 V
-
Collision Cell Exit Potential (CXP): 10 V
-
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[2][3]
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL.
| Parameter | Value |
| Calibration Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (3 ng/mL), Mid QC (300 ng/mL), and High QC (800 ng/mL).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 15.0 | ± 15.0 | ≤ 18.0 | ± 18.0 |
| Low QC | 3.0 | ≤ 10.0 | ± 10.0 | ≤ 12.0 | ± 12.0 |
| Mid QC | 300 | ≤ 8.0 | ± 8.0 | ≤ 10.0 | ± 10.0 |
| High QC | 800 | ≤ 7.0 | ± 7.0 | ≤ 9.0 | ± 9.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 85 - 95 | 90 - 110 |
| Mid QC | 300 | 88 - 98 | 92 - 108 |
| High QC | 800 | 90 - 100 | 95 - 105 |
Stability
The stability of Eplerenone in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 95 - 105 |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | 93 - 107 |
| Long-term | 30 days | -80°C | 96 - 104 |
| Post-preparative | 24 hours | 4°C (Autosampler) | 98 - 102 |
Visualizations
Caption: Experimental workflow for the bioanalytical quantification of Eplerenone.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Eplerenone in human plasma. The use of a deuterated internal standard ensures accuracy and precision, meeting the stringent requirements for bioanalytical method validation. This protocol is well-suited for high-throughput analysis in clinical and research settings, facilitating the effective study of Eplerenone's pharmacokinetics and its therapeutic monitoring.
References
- 1. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
Application Notes and Protocols for Bioequivalence Studies of Generic Eplerenone Formulations Using Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of generic eplerenone formulations. The protocols leverage Eplerenone-d3 as a stable isotope-labeled internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adhering to regulatory standards.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2] To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies that compare the pharmacokinetic profiles of the generic (test) and innovator (reference) products.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for minimizing analytical variability and ensuring the accuracy and precision of the bioanalytical method.[5][6][7]
This compound, a deuterium-labeled analog of eplerenone, serves as an ideal internal standard because it shares identical physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[6][8] This allows for precise correction of any analyte loss during sample preparation and instrumental analysis.
This document outlines the essential protocols for a typical bioequivalence study of eplerenone, from the analytical method validation to the pharmacokinetic and statistical analysis.
Analytical Method: Quantification of Eplerenone in Human Plasma by LC-MS/MS
A robust and validated LC-MS/MS method is the cornerstone of a successful bioequivalence study.[1][9]
Summary of Method Parameters
The following table summarizes typical parameters for a validated LC-MS/MS method for eplerenone quantification in human plasma.
| Parameter | Typical Value/Condition |
| Analyte | Eplerenone |
| Internal Standard (IS) | This compound[6][8] |
| Biological Matrix | Human Plasma (with K2EDTA as anticoagulant)[10] |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[1][8][10] |
| Chromatographic Column | C18 reverse-phase column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm)[8] |
| Mobile Phase | Methanol and Ammonium Acetate buffer solution[8][11] |
| Flow Rate | Isocratic elution at 1.0 mL/min[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Eplerenone: m/z 415 → 163; this compound: (specific to the labeling)[13] |
| Linearity Range | 5 - 4000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL[1][13] |
Experimental Protocol: Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw plasma samples from -20°C or -80°C storage to room temperature.
-
Aliquoting: Vortex and aliquot 250 µL of the plasma sample into a clean polypropylene tube.[8]
-
Internal Standard Spiking: Add a specific volume of this compound working solution (internal standard) to each plasma sample, except for blank plasma.
-
Precipitation (Optional but recommended): Add a protein precipitation solvent (e.g., acetonitrile or methanol) to the plasma samples, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.[1]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Protocol: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Sequence Preparation: Prepare a sequence of injections including blank plasma, zero standards (blank plasma with internal standard), calibration curve standards, quality control (QC) samples, and the unknown study samples.
-
Injection: Inject the samples onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for eplerenone and this compound.
Bioequivalence Study Design and Conduct
A typical bioequivalence study for eplerenone is a single-dose, two-treatment, two-period crossover study conducted in healthy volunteers under fasting conditions.[3][4][14]
Study Design Parameters
| Parameter | Description |
| Study Type | Randomized, open-label, two-way crossover[3] |
| Subjects | Healthy adult male and non-pregnant, non-lactating female volunteers[4] |
| Treatments | Test Formulation (Generic Eplerenone) vs. Reference Formulation (Innovator Eplerenone) |
| Dose | Single oral dose of 50 mg eplerenone[4][14] |
| Washout Period | A sufficient period (e.g., 5-7 days) to ensure complete elimination of the drug from the body between treatment periods.[14] |
| Blood Sampling | Serial blood samples collected at predefined time points up to 24 or 36 hours post-dose.[10][14][15] |
| Analyte | Eplerenone in plasma[4] |
Experimental Protocol: Clinical Phase
-
Subject Screening and Enrollment: Screen and enroll healthy volunteers based on inclusion and exclusion criteria.
-
Randomization: Randomize subjects to one of the two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing (Period 1): After an overnight fast, administer a single oral dose of the assigned eplerenone formulation with a standardized volume of water.
-
Blood Sampling (Period 1): Collect blood samples at scheduled time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).[14]
-
Washout Period: A washout period of at least 5 times the drug's elimination half-life.
-
Dosing (Period 2): Administer the alternate formulation to each subject after the washout period.
-
Blood Sampling (Period 2): Repeat the blood sampling schedule as in Period 1.
-
Sample Processing: Process blood samples to obtain plasma, which is then stored frozen until analysis.[10]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment are calculated from the plasma concentration-time profiles of eplerenone for each subject.[3][10]
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
Statistical Analysis and Bioequivalence Acceptance Criteria
The statistical analysis is performed on the log-transformed Cmax and AUC values.[3]
| Parameter | Statistical Method and Acceptance Criteria |
| Primary Endpoints | Cmax and AUC(0-t) |
| Statistical Model | Analysis of Variance (ANOVA) |
| Bioequivalence Conclusion | The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must be within the acceptance range of 80.00% to 125.00%.[1][3][10] |
Visualized Workflows
Bioanalytical Method Workflow
Caption: Workflow for the quantification of eplerenone in plasma.
Bioequivalence Study Workflow
Caption: Overview of a crossover bioequivalence study design.
Data Analysis and Decision Workflow
Caption: Statistical analysis workflow for bioequivalence determination.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scilit.com [scilit.com]
- 6. veeprho.com [veeprho.com]
- 7. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. مقاله Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC -MS/MS [civilica.com]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 15. ogyei.gov.hu [ogyei.gov.hu]
Application Note: Solid-Phase Extraction of Eplerenone from Human Plasma Using Eplerenone-d3 as an Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Eplerenone in human plasma. Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. The method employs a C18 SPE cartridge for the efficient extraction of Eplerenone and its deuterated internal standard, Eplerenone-d3, from the biological matrix. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for pharmacokinetic studies and therapeutic drug monitoring of Eplerenone.
Introduction
Accurate quantification of Eplerenone in biological matrices is crucial for clinical and pharmaceutical research. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. This method offers significant advantages over liquid-liquid extraction by minimizing solvent consumption and improving sample throughput. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.[1] This application note provides a step-by-step SPE protocol using C18 cartridges, followed by a summary of the analytical method's performance.
Experimental Protocol
This protocol is optimized for the extraction of Eplerenone from human plasma samples.
Materials and Reagents:
-
Eplerenone reference standard
-
This compound internal standard
-
Human plasma (pooled, K2-EDTA anticoagulated)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm resistivity)
-
Ammonium Acetate (analytical grade)
-
C18 SPE Cartridges (e.g., 200 mg/3 mL)
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
Analytical Balance
-
LC-MS/MS System
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Eplerenone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., methanol/water mixture) to create calibration standards.
-
Prepare a working internal standard solution of this compound.
-
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike a known volume of plasma (e.g., 500 µL) with the this compound internal standard solution.
-
For calibration curve and quality control (QC) samples, spike blank plasma with the appropriate Eplerenone working standard solutions.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute the Eplerenone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable mobile phase, for instance, 100 µL of a 10 mM ammonium acetate solution.[2]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
An exemplary chromatographic separation can be achieved on a reverse-phase C8 column (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm) with a mobile phase consisting of acetonitrile and water with 10 mM ammonium acetate.[3]
-
Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation
The following tables summarize the quantitative performance of the overall bioanalytical method for Eplerenone analysis following the described SPE protocol.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Parameter | Value (in Human Plasma) | Value (in Human Urine) |
| Linear Dynamic Range | 5 - 4000 ng/mL | 50 - 10000 ng/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[2] | 50 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 | Not Specified |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC | Specified in study | < 15% | < 15% | Within ±15% |
| Medium QC | Specified in study | < 15% | < 15% | Within ±15% |
| High QC | Specified in study | < 15% | < 15% | Within ±15% |
Note: The accuracy and precision data represent the performance of the entire analytical method and are within the acceptable limits set by regulatory guidelines. Specific recovery data for the SPE step was not available in the reviewed literature.
Experimental Workflow Diagram
Caption: SPE Workflow for Eplerenone.
Conclusion
The described solid-phase extraction protocol using C18 cartridges provides an effective and reproducible method for the extraction of Eplerenone and its internal standard, this compound, from human plasma. The subsequent LC-MS/MS analysis demonstrates high sensitivity, a wide linear dynamic range, and acceptable accuracy and precision, making it suitable for demanding bioanalytical applications in clinical and research settings.
References
Application of Eplerenone-d3 in Preclinical Drug Metabolism Studies
Introduction
Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1][2][3][4] Preclinical drug metabolism and pharmacokinetic (DMPK) studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. Eplerenone-d3, a deuterium-labeled analog of Eplerenone, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative bioanalysis.[5] Its stable isotope label ensures high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods by correcting for matrix effects and variability in sample processing.[5] This document provides detailed application notes and protocols for the use of this compound in preclinical drug metabolism studies.
Bioanalytical Method Using this compound
The quantification of Eplerenone in biological matrices such as plasma and urine is a critical component of preclinical DMPK studies. A validated LC-MS/MS method using this compound as an internal standard is considered the gold standard for this purpose.
Experimental Protocol: Quantification of Eplerenone in Plasma
This protocol describes a general procedure for the extraction and quantification of Eplerenone from plasma samples.
1. Materials and Reagents:
-
Eplerenone and this compound reference standards
-
Human or animal plasma (e.g., rat, dog)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl t-butyl ether, dichloromethane:diethyl ether)[1][6][7]
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Eplerenone and this compound in methanol at a concentration of 1 mg/mL.[1]
-
Prepare a series of working standard solutions of Eplerenone by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 5-4000 ng/mL).[1]
-
Prepare a working solution of the internal standard, this compound, at an appropriate concentration in methanol.
3. Sample Preparation (Solid-Phase Extraction):
-
To 250 µL of plasma sample, add 50 µL of the this compound internal standard working solution.[6][7]
-
Vortex mix the samples for 1 minute.[7]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Eplerenone and this compound with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column such as a Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) or an Atlantis dC18 (150 x 3 mm, 3.0 µm) is suitable.[6][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and an aqueous buffer like 10 mM ammonium acetate.[1][6][8] The composition can be isocratic or a gradient.
-
Flow Rate: A flow rate of 0.3-1.0 mL/min is commonly used.[9][10]
-
Injection Volume: 20 µL.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters
A summary of typical validation parameters for a bioanalytical method for Eplerenone is presented in the table below.
| Parameter | Typical Range/Value |
| Linearity Range | 5 - 4000 ng/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 1 - 50 ng/mL[1][8] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | 72.7 - 79.3%[6] |
Preclinical Metabolism of Eplerenone
Eplerenone is extensively metabolized in preclinical species and humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12][13] The major metabolic pathways involve hydroxylation.[14][15]
Key Metabolites
-
6β-hydroxy-eplerenone: A major metabolite found in rats.[16]
These metabolites are generally considered inactive.[12]
Preclinical Pharmacokinetics of Eplerenone
Pharmacokinetic studies in preclinical species like rats and dogs have been conducted to understand the ADME properties of Eplerenone.
Pharmacokinetic Parameters of Eplerenone in Preclinical Species
| Species | Dose | Route | T1/2 (h) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Rat (Male) | 15 mg/kg | IV | 0.80 | - | - | - | - | [16] |
| Rat (Female) | 15 mg/kg | IV | 1.14 | - | - | - | - | [16] |
| Rat (Male) | 15 mg/kg | Oral | - | 1.71 | 0.5 | - | 25.6 | [16] |
| Rat (Female) | 15 mg/kg | Oral | - | 3.54 | 1.0 | - | 66.4 | [16] |
| Dog | 15 mg/kg | IV | 2.21 | - | - | - | - | [17] |
| Dog | 15 mg/kg | Oral | - | - | - | - | 79.2 | [17] |
| Dog | 10 mg/kg | Oral | - | 6.01 | 0.5 | 27.7 | 90 | [18] |
Mechanism of Action and Signaling Pathway
Eplerenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR).[11][19] This blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[11] The binding of aldosterone to the MR leads to the transcription of genes involved in sodium and water reabsorption and potassium excretion.[2][19] By blocking this interaction, Eplerenone promotes natriuresis and diuresis, leading to a reduction in blood pressure.[2]
Caption: Eplerenone's mechanism of action via the Renin-Angiotensin-Aldosterone System.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of Eplerenone in preclinical plasma samples using this compound.
Caption: Workflow for the bioanalysis of Eplerenone using this compound.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Eplerenone in preclinical drug metabolism studies. Its use as an internal standard in validated LC-MS/MS methods allows for reliable determination of pharmacokinetic parameters and metabolic profiles. The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the preclinical development of Eplerenone and related compounds.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 3. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]
- 4. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and Characterization of Eplerenone Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. [PDF] Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Single- and repeated-dose pharmacokinetics of eplerenone, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absorption and disposition of a selective aldosterone receptor antagonist, eplerenone, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interconversion pharmacokinetics of eplerenone, a selective aldosterone blocker, and its lactone-ring open form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Eplerenone - BioPharma Notes [biopharmanotes.com]
Application Note: High-Sensitivity LC-MS/MS Assay for Eplerenone in Human Plasma Using Eplerenone-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eplerenone in human plasma. Eplerenone-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The described protocol provides optimal mass spectrometry parameters, a detailed sample preparation procedure, and liquid chromatography conditions suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Accurate quantification of Eplerenone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated method employing electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for the sensitive and specific detection of Eplerenone and its deuterated internal standard, this compound.
Experimental
Materials and Reagents
-
Eplerenone and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) C18 cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography (LC) Conditions
A variety of LC conditions can be utilized. An example of a suitable method is provided in the table below.
| Parameter | Condition |
| Column | Zorbax XDB-C8, 2.1 x 50 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium acetate (pH 7.4)[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry (MS) Parameters
The following MS parameters were optimized for the detection of Eplerenone and this compound. It is recommended to optimize the declustering potential for your specific instrument, as a general range of 20 to 100 V is common.
| Parameter | Eplerenone | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 415.2 | m/z 418.2 |
| Product Ion (Q3) | m/z 163.1 | m/z 383.3 |
| Collision Energy (CE) | Optimized for specific instrument (typical range: 20-40 eV) | 25 eV |
| Declustering Potential (DP) | Optimized for specific instrument (typical range: 50-90 V) | Optimized for specific instrument (typical range: 50-90 V) |
| Ion Source Gas 1 | 55 psi | 55 psi |
| Ion Source Gas 2 | 55 psi | 55 psi |
| Curtain Gas | 35 psi | 35 psi |
| Temperature | 550 °C | 550 °C |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Eplerenone and this compound in separate 10 mL volumetric flasks with methanol.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare a series of Eplerenone working solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 ng/mL to 4000 ng/mL.[2]
-
Prepare an this compound working solution at a concentration of 100 ng/mL in methanol.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards:
-
Spike 950 µL of blank human plasma with 50 µL of the appropriate Eplerenone working solutions to obtain final concentrations ranging from 0.25 ng/mL to 200 ng/mL.[1]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at three concentration levels:
-
Low QC (LQC): 0.75 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 150 ng/mL[1]
-
-
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature and vortex to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of Eplerenone in plasma.
Data Presentation
MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Eplerenone | 415.2 | 163.1 | Instrument Dependent | Instrument Dependent |
| This compound | 418.2 | 383.3 | 25 | Instrument Dependent |
Calibration Curve and QC Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.25 |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 2.5 |
| Calibration Standard 4 | 5 |
| Calibration Standard 5 | 25 |
| Calibration Standard 6 | 50 |
| Calibration Standard 7 | 100 |
| Calibration Standard 8 | 200 |
| Low QC (LQC) | 0.75 |
| Medium QC (MQC) | 75 |
| High QC (HQC) | 150 |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Eplerenone in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and research settings. The provided parameters and protocols can be adapted to various triple quadrupole mass spectrometers and liquid chromatography systems.
References
Application Note: Quantitative Analysis of Eplerenone in Human Urine using Eplerenone-d3 by SPE-LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated method for the quantitative analysis of Eplerenone and its hydrolyzed metabolite in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. Eplerenone-d3, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Eplerenone in a urine matrix.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[2] It acts by binding to the mineralocorticoid receptor, thereby blocking the action of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[2][3][4] Accurate quantification of Eplerenone and its metabolites in biological matrices such as urine is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it effectively corrects for matrix effects and variations in sample processing and instrument response.
Signaling Pathway of Eplerenone
Eplerenone's primary mechanism of action involves the blockade of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues like the kidney, leading to the reabsorption of sodium and water and the excretion of potassium, which contributes to an increase in blood pressure.[2][3] Eplerenone competitively inhibits this binding, thus promoting sodium and water excretion and potassium retention.[4] Beyond this genomic pathway, there is evidence for non-genomic effects of Eplerenone that involve intracellular signaling cascades, including the modulation of calcium (Ca²⁺) levels, cyclic guanosine monophosphate (cGMP), and the activity of extracellular signal-regulated kinase 1/2 (ERK1/2).[5]
Figure 1. Simplified signaling pathway of Eplerenone's mechanism of action.
Experimental Workflow
The analytical workflow involves several key steps, starting from urine sample collection and preparation, followed by instrumental analysis and data processing. The use of an automated solid-phase extraction system allows for high-throughput sample processing.
Figure 2. Experimental workflow for the quantitative analysis of Eplerenone in urine.
Quantitative Data Summary
The performance of the described SPE-LC-MS/MS method is summarized in the table below. The method demonstrates excellent linearity, sensitivity, and precision for the quantification of both Eplerenone and its hydrolyzed metabolite.
| Parameter | Eplerenone | Hydrolyzed Metabolite |
| Linear Dynamic Range | 50 - 10,000 ng/mL | 50 - 10,000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL | 50 ng/mL |
| Ionization Mode | Positive Ionization | Negative Ionization |
| Precursor Ion (m/z) | 415 | 431 |
| Product Ion (m/z) | 163 | 337 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Table 1: Summary of the quantitative performance of the SPE-LC-MS/MS method for Eplerenone and its hydrolyzed metabolite in human urine.[6]
Experimental Protocols
Materials and Reagents
-
Eplerenone and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Deionized water
-
Human urine (blank)
-
C18 solid-phase extraction (SPE) cartridges
Instrumentation
-
Liquid chromatography system (e.g., Agilent 1100 Series or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)
-
Automated SPE system (e.g., Zymark RapidTrace)
-
Analytical column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)[6]
Sample Preparation (Solid-Phase Extraction)
-
To a 1 mL aliquot of human urine, add the this compound internal standard solution.
-
Condition the C18 SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute Eplerenone and the internal standard from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Dilute the eluate with 20 mM ammonium acetate aqueous solution before injection into the LC-MS/MS system.[6]
LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile:Water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4)[6]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), with polarity switching. Positive mode for Eplerenone and negative mode for the hydrolyzed metabolite.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Run Time: Approximately 5 minutes per sample.[6]
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank human urine with known concentrations of Eplerenone and its hydrolyzed metabolite.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of Eplerenone in the unknown samples by interpolation from the calibration curve.
Conclusion
The described SPE-LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of Eplerenone and its hydrolyzed metabolite in human urine. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note provides the necessary protocols and performance characteristics to implement this method in a research setting for various applications, including pharmacokinetic and clinical studies.
References
- 1. veeprho.com [veeprho.com]
- 2. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Eplerenone - BioPharma Notes [biopharmanotes.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Eplerenone and Eplerenone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Eplerenone and its deuterated internal standard, Eplerenone-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Eplerenone and this compound in a question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution of Eplerenone and this compound
-
Question: My Eplerenone and this compound peaks are not well separated. What should I do?
-
Answer: Poor resolution between an analyte and its deuterated internal standard is a common challenge. Since this compound is structurally very similar to Eplerenone, their chromatographic behavior is nearly identical. The primary goal is to achieve symmetrical and reproducible peak shapes rather than baseline separation. Mass spectrometry is used to differentiate and specifically quantify the two compounds. However, if you are observing significant peak overlap that affects integration and reproducibility, consider the following:
-
Optimize the Mobile Phase: Adjust the organic-to-aqueous ratio. A shallower gradient or a lower percentage of organic solvent in an isocratic method can sometimes improve separation.
-
Evaluate Different Organic Modifiers: While acetonitrile is commonly used, methanol can offer different selectivity and may improve peak shape.[1]
-
Adjust pH: Ensure the mobile phase pH is appropriate for Eplerenone. A pH of around 4.0 has been used successfully with a sodium acetate buffer.[2]
-
Check Column Condition: A deteriorating column can lead to poor peak shape and resolution. Flush the column or replace it if necessary.
-
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
-
Question: My Eplerenone peak is tailing. What are the potential causes and solutions?
-
Answer: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase. An acidic modifier, like formic acid or acetic acid, can also help by protonating silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination: A contaminated guard column or analytical column can cause peak shape issues.
-
Solution: Replace the guard column and flush the analytical column with a strong solvent.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Eplerenone, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.
-
-
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Question: I am not getting a good response for Eplerenone, especially at the lower limit of quantification (LLOQ). How can I improve sensitivity?
-
Answer: Low sensitivity can be a significant hurdle in bioanalytical methods. Consider the following to enhance your signal:
-
Optimize Mass Spectrometry Parameters:
-
Ionization Source: Eplerenone is typically analyzed in positive ion mode using electrospray ionization (ESI).[1] Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for Eplerenone.
-
MRM Transitions: Use the most abundant and specific precursor-to-product ion transitions. For Eplerenone, a common transition is m/z 415→163.[3]
-
-
Improve Sample Preparation:
-
Extraction Efficiency: Evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure optimal recovery of Eplerenone.[1][3]
-
Matrix Effects: Ion suppression from endogenous components in the biological matrix (e.g., plasma, urine) can significantly reduce sensitivity.[2] Dilute the sample, use a more efficient extraction method, or employ a different chromatographic method to separate Eplerenone from interfering matrix components.
-
-
Mobile Phase Additives: The addition of ammonium acetate or formic acid to the mobile phase can improve the ionization efficiency of Eplerenone.[3]
-
Issue 4: Inconsistent Retention Times
-
Question: The retention times for Eplerenone and this compound are shifting between injections. What could be the cause?
-
Answer: Retention time variability can compromise the reliability of your assay. Here are some common causes and solutions:
-
Pump and Solvent Delivery:
-
Leaks: Check for any leaks in the HPLC/UPLC system.
-
Inconsistent Mixing: If you are using a gradient, ensure the pumps are mixing the mobile phases accurately.
-
Degassing: Inadequately degassed mobile phases can lead to bubble formation and affect pump performance.
-
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a consistent temperature.[4]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability. Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Frequently Asked Questions (FAQs)
1. What is a suitable starting point for developing a chromatographic method for Eplerenone and this compound?
A good starting point is a reversed-phase C18 or C8 column with a mobile phase consisting of acetonitrile and water, both containing a small amount of an additive like ammonium acetate or formic acid to improve peak shape and ionization efficiency.[3][5] An isocratic elution or a simple linear gradient can be employed. Detection is typically performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[3]
2. What are the typical mass transitions for Eplerenone and this compound?
For Eplerenone, a commonly used precursor-to-product ion transition in positive ion mode is m/z 415 → 163.[3] For this compound, the precursor ion will be shifted by +3 Da, so the transition would be m/z 418 → 163 (assuming the deuterium labels are not on the fragment ion). It is crucial to optimize these transitions on your specific mass spectrometer.
3. What are the key validation parameters to consider for a bioanalytical method for Eplerenone?
According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Linearity: The range over which the method is accurate and precise.[6][7]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3][6]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.[2]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[6]
4. How can I minimize matrix effects in my Eplerenone assay?
Matrix effects can be a significant source of variability. To minimize them:
-
Optimize Sample Preparation: Use a selective sample preparation technique like SPE to remove interfering components.[3]
-
Chromatographic Separation: Ensure that Eplerenone is chromatographically separated from the bulk of the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Eplerenone and experiences similar matrix effects, thus compensating for signal suppression or enhancement.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Table 1: Example LC-MS/MS Parameters for Eplerenone and this compound Analysis
| Parameter | Condition | Reference |
| LC System | UPLC or HPLC | [5][6] |
| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm) | [3][5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | [3] |
| Mobile Phase B | Acetonitrile or Methanol | [1][3] |
| Gradient | Optimized for separation from matrix components (e.g., 20% to 80% B over 3 minutes) | - |
| Flow Rate | 0.2 - 0.5 mL/min | [5] |
| Column Temperature | 40 °C | - |
| Injection Volume | 5 - 10 µL | [5] |
| MS System | Triple Quadrupole Mass Spectrometer | [6] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1] |
| MRM Transition (Eplerenone) | m/z 415 → 163 | [3] |
| MRM Transition (this compound) | m/z 418 → 163 (to be confirmed) | - |
Note: These are starting parameters and should be optimized for your specific instrumentation and application.
Visualizations
Caption: Workflow for Eplerenone method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. impactfactor.org [impactfactor.org]
- 8. veeprho.com [veeprho.com]
How to mitigate matrix effects with Eplerenone-d3 in plasma samples
Welcome to the technical support center for the bioanalysis of Eplerenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects in plasma samples using Eplerenone-d3 as an internal standard. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Eplerenone analysis in plasma?
A matrix effect is the alteration of the ionization efficiency of Eplerenone and its internal standard, this compound, due to the presence of co-eluting, undetected components from the plasma matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In plasma samples, phospholipids are a major contributor to matrix effects.[3]
Q2: How does this compound, as a stable isotope-labeled internal standard, help mitigate matrix effects?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mitigating matrix effects.[4] The underlying principle is that a SIL-IS has nearly identical physicochemical properties to the analyte (Eplerenone).[4] Therefore, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as Eplerenone.[4] By calculating the ratio of the analyte response to the internal standard response, any signal fluctuations caused by matrix effects should be normalized, leading to more accurate quantification.[4] For this compensation to be effective, the analyte and the internal standard must co-elute.[5]
Q3: What are the common causes of poor matrix effect compensation even when using this compound?
Even with a SIL-IS, you might encounter issues. Common causes include:
-
Chromatographic separation of Eplerenone and this compound: A slight difference in retention time, known as the deuterium isotope effect, can cause the two compounds to experience different matrix components as they elute, leading to differential ion suppression or enhancement.[4][5]
-
High concentration of interfering substances: If the concentration of co-eluting matrix components, such as phospholipids, is excessively high, it can overwhelm the ionization source and affect the analyte and internal standard differently.
-
Inefficient sample preparation: Not adequately removing matrix components during sample preparation can lead to significant ion suppression.[3][6]
-
Variability between different lots of plasma: Different plasma lots can have varying compositions, leading to inconsistent matrix effects.[7]
Q4: What are the primary sample preparation techniques to reduce matrix effects for Eplerenone analysis?
The most common and effective sample preparation techniques to minimize matrix effects in plasma are:
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient in removing phospholipids, which are a major source of matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[8][9]
-
Solid-Phase Extraction (SPE): A highly effective technique that provides a very clean extract by using a solid sorbent to selectively bind and elute the analyte, thereby removing a wide range of interfering matrix components.[10][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High variability in this compound (Internal Standard) response between samples in the same run.
-
Potential Cause: Inconsistent sample preparation, variable matrix effects between samples, or instrument instability.[12]
-
Recommended Actions:
-
Review Sample Preparation: Ensure consistent and precise pipetting of the internal standard. Verify that the internal standard is thoroughly mixed with the plasma sample before extraction.[12]
-
Optimize Chromatography: Ensure that Eplerenone and this compound are co-eluting and that they are chromatographically separated from the main regions of ion suppression. A post-column infusion experiment can help identify these regions.[13]
-
Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like LLE or SPE to better remove interfering matrix components.
-
Check Instrument Performance: Verify autosampler injection precision and ensure the mass spectrometer source is clean and stable.[14]
-
Issue 2: Poor accuracy and/or precision in quality control (QC) samples.
-
Potential Cause: The internal standard is not adequately compensating for the matrix effect, which may differ between the calibration standards and the QC samples.
-
Recommended Actions:
-
Assess Matrix Effect Quantitatively: Perform a post-extraction spike experiment to determine the matrix factor. This involves comparing the response of Eplerenone and this compound in a post-extracted blank plasma sample to their response in a neat solution.[7] The Internal Standard Normalized Matrix Factor (IS-Normalized MF) should be close to 1, with a low coefficient of variation (CV) across different plasma lots.
-
Re-evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing matrix interferences. Consider optimizing the extraction solvent, pH, or SPE sorbent and wash/elution conditions.
-
Investigate Co-eluting Metabolites: Consider the possibility of co-eluting metabolites of Eplerenone that may be causing interference. Adjusting the chromatography may be necessary to separate them.[2]
-
Issue 3: Low recovery of Eplerenone and/or this compound.
-
Potential Cause: Suboptimal extraction conditions during sample preparation.[15]
-
Recommended Actions:
-
Optimize LLE Conditions: If using liquid-liquid extraction, experiment with different organic solvents and pH adjustments of the aqueous phase to ensure efficient partitioning of Eplerenone.[8]
-
Optimize SPE Conditions: If using solid-phase extraction, evaluate different sorbent types (e.g., C18, mixed-mode). Optimize the pH of the loading solution and the composition of the wash and elution solvents to ensure the analyte is retained and then fully eluted.[10][11]
-
Quantitative Data Summary
The following tables summarize typical validation parameters from published methods for Eplerenone analysis in plasma.
Table 1: Sample Preparation Recovery and Matrix Effect Data
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Eplerenone Recovery | 45.48% (using Diethyl ether) | >85% (typical for optimized methods) | [9] |
| Internal Standard Recovery | 75.32% (Hydrochlorothiazide) | >85% (typical for optimized methods) | [9] |
| Matrix Effect (RSD of IS-normalized matrix factor) | Not explicitly stated, but "not observed" | < 15% (across multiple plasma donors) | [9],[10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Eplerenone in Plasma
This protocol is a general guideline based on established methodologies.[8][9]
-
Sample Preparation:
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Add 25 µL of this compound working solution (internal standard).
-
Vortex for 30 seconds to mix.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[8]
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 10 mM ammonium acetate).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Eplerenone in Plasma
This protocol is a general guideline based on established methodologies.[10][11]
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma sample, calibration standard, or QC into a clean tube.
-
Add 50 µL of this compound working solution (internal standard).
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute Eplerenone and this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for Eplerenone bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. news-medical.net [news-medical.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability of Eplerenone-d3 in Post-Extraction Biological Samples
Welcome to the technical support center for the bioanalysis of Eplerenone using its deuterated internal standard, Eplerenone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in processed biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my assay?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Eplerenone.[1] It is chemically and physically almost identical to Eplerenone, meaning it behaves similarly during sample extraction, handling, and analysis. By adding a known amount of this compound to your samples, you can accurately quantify Eplerenone, as the internal standard helps to correct for variability in sample preparation and instrument response.
Q2: Why is the stability of this compound in the extracted sample important?
A2: The stability of this compound in the final extracted sample (post-extraction) is critical for accurate quantification. Any degradation or chemical alteration of the internal standard between the completion of the extraction and the analysis will lead to an inaccurate calculation of the analyte-to-internal standard peak area ratio, resulting in biased and unreliable concentration data for Eplerenone.
Q3: What are the common factors that can affect the post-extraction stability of this compound?
A3: Several factors can influence the stability of drugs and their deuterated analogs in processed samples, including:
-
Temperature: Elevated temperatures can accelerate degradation.[2][3]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.[2][3]
-
pH of the reconstitution solvent: Eplerenone has been shown to degrade under acidic and basic conditions.[4][5] The pH of the final solvent can impact the stability of both the analyte and the internal standard.
-
Residual matrix components: Even after extraction, residual enzymes or other reactive species from the biological matrix could potentially degrade the analyte or internal standard.
-
Solvent composition: The nature of the reconstitution solvent can affect the stability of the compound.
Q4: I am observing a drift in my this compound response over the course of an analytical run. What could be the cause?
A4: A drift in the internal standard response can be due to several factors:
-
Instability in the autosampler: The temperature and conditions within the autosampler may be causing degradation of this compound over the run time.
-
Evaporation of solvent: If the sample vials are not properly sealed, evaporation of the reconstitution solvent can concentrate the sample, leading to an apparent increase in response.
-
Instrumental instability: Fluctuations in the mass spectrometer's source conditions or detector response can also cause a drift.
-
Adsorption to vials or tubing: Eplerenone or its internal standard might be adsorbing to the surfaces of the sample vials or the LC system tubing.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues related to the stability of this compound in post-extraction samples.
Issue 1: Inconsistent or Decreasing this compound Peak Area in QC Samples
| Potential Cause | Troubleshooting Steps |
| Degradation in the Autosampler | 1. Assess the autosampler stability of this compound by re-injecting a set of QC samples that have been stored in the autosampler for a duration equivalent to a typical analytical run. |
| 2. Ensure the autosampler temperature is maintained at a low and consistent temperature (e.g., 4 °C). | |
| pH of Reconstitution Solvent | 1. Measure the pH of your reconstitution solvent. Eplerenone is known to be unstable in acidic and basic conditions.[4][5] |
| 2. If necessary, adjust the pH of the solvent to a more neutral range, ensuring it is compatible with your chromatographic method. | |
| Photodegradation | 1. Use amber vials or protect the samples from light, especially if the autosampler is not light-tight. |
| Oxidation | 1. Consider if any components in your reconstitution solvent or residual matrix could be causing oxidation. |
| 2. If suspected, prepare fresh solvents and consider adding an antioxidant if it does not interfere with the analysis. |
Issue 2: High Variability in this compound Response Across a Batch
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | 1. Review your sample extraction procedure for consistency. Ensure uniform vortexing, centrifugation, and evaporation steps for all samples. |
| 2. Verify that the same volume of internal standard solution is added to every sample. | |
| Matrix Effects | 1. Matrix effects can cause ion suppression or enhancement, leading to variability in the MS response. |
| 2. Evaluate matrix effects by comparing the this compound response in post-extraction spiked samples with the response in a neat solution. | |
| 3. If significant matrix effects are observed, optimize the sample cleanup procedure or chromatographic separation. | |
| Incomplete Reconstitution | 1. Ensure the dried extract is completely redissolved in the reconstitution solvent. Vortex and/or sonicate the samples to ensure homogeneity. |
Experimental Protocols
Below are detailed protocols for assessing the stability of this compound in processed biological samples.
Protocol 1: Post-Extraction (Autosampler) Stability Assessment
Objective: To evaluate the stability of this compound in the final extracted sample matrix under the conditions of the autosampler.
Methodology:
-
Sample Preparation:
-
Prepare a set of low and high concentration quality control (QC) samples by spiking a blank biological matrix with known concentrations of Eplerenone and a constant concentration of this compound.
-
Process these QC samples using your validated extraction procedure.
-
After the final evaporation step, reconstitute the extracts in the final injection solvent.
-
-
Analysis:
-
Immediately after reconstitution, inject a set of the low and high QC samples (this will be your T=0 measurement).
-
Store the remaining reconstituted QC samples in the autosampler under the same conditions (temperature and light) as a typical analytical run.
-
Re-inject the stored QC samples at various time points (e.g., 4, 8, 12, and 24 hours).
-
-
Data Evaluation:
-
Calculate the mean peak area of this compound at each time point.
-
Compare the mean peak area at each time point to the mean peak area at T=0.
-
The stability is acceptable if the percentage difference is within a predefined limit, typically ±15%.
-
Example Data Presentation:
The following table is an example and should be replaced with your experimental data.
| Time Point (Hours) | Mean this compound Peak Area (Low QC) | % Difference from T=0 | Mean this compound Peak Area (High QC) | % Difference from T=0 |
| 0 | 550,000 | 0.0 | 565,000 | 0.0 |
| 4 | 545,000 | -0.9 | 560,000 | -0.9 |
| 8 | 540,000 | -1.8 | 555,000 | -1.8 |
| 12 | 535,000 | -2.7 | 550,000 | -2.7 |
| 24 | 520,000 | -5.5 | 540,000 | -4.4 |
Protocol 2: Bench-Top (Short-Term) Stability of Processed Samples
Objective: To assess the stability of this compound in the reconstituted extract when left at room temperature for a period of time.
Methodology:
-
Sample Preparation:
-
Prepare and process low and high QC samples as described in Protocol 1.
-
-
Analysis:
-
Analyze a set of QC samples immediately after reconstitution (T=0).
-
Store the remaining reconstituted samples on a lab bench at room temperature.
-
Analyze the stored samples at various time points (e.g., 2, 4, and 6 hours).
-
-
Data Evaluation:
-
Calculate the mean peak area of this compound at each time point and compare it to the T=0 measurement. The acceptance criteria are typically within ±15%.
-
Visualizations
Caption: Workflow for assessing the post-extraction stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound response.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing back-exchange of deuterium in Eplerenone-d3
Welcome to the Technical Support Center for Eplerenone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium back-exchange during analytical experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic stability of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents). This is a significant issue in quantitative analysis, particularly in LC-MS/MS, as it alters the mass of the internal standard, leading to inaccurate and unreliable quantification of the target analyte, Eplerenone.
Q2: Where are the deuterium labels located on this compound and how stable are they?
A2: The three deuterium atoms in this compound are located on the methyl ester group. This position is generally considered stable and less prone to back-exchange compared to deuterium atoms on heteroatoms (like -OH or -NH). However, under certain conditions, such as strongly acidic or basic environments, the ester can be hydrolyzed, which can lead to the loss of the deuterated methyl group.
Q3: What are the primary factors that can cause back-exchange of deuterium in this compound?
A3: The primary factors that can induce deuterium back-exchange include:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the exchange process. Studies on the parent drug, Eplerenone, have shown significant degradation under acidic and basic stress conditions, suggesting that similar conditions would be detrimental to the stability of the deuterated analog.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent Composition: Protic solvents, which have hydrogen atoms attached to an electronegative atom (e.g., water, methanol, ethanol), can act as a source of protons for back-exchange.
-
Exposure Time: The longer this compound is exposed to unfavorable conditions, the greater the extent of back-exchange.
Q4: How can I minimize deuterium back-exchange during my sample preparation?
A4: To minimize back-exchange, it is recommended to:
-
Maintain the pH of all solutions as close to neutral as possible, ideally between pH 2.5 and 7.[3]
-
Perform all sample preparation steps at room temperature or on ice.
-
Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution whenever possible.
-
If protic solvents are necessary for chromatography, minimize the time the sample spends in these solvents before injection.
-
Streamline your workflow to reduce the overall sample processing time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Deuterium Signal or Inaccurate Quantification | Back-exchange of deuterium atoms. | Review your sample preparation and LC-MS conditions. Ensure that pH is controlled, temperature is kept low, and exposure to protic solvents is minimized. |
| Inappropriate solvent choice. | Reconstitute your final extract in a solvent with a high percentage of aprotic solvent (e.g., 80:20 acetonitrile:water). | |
| Prolonged exposure to harsh conditions. | Analyze samples as quickly as possible after preparation. If storage is necessary, use an aprotic solvent and store at low temperatures (-20°C or below). | |
| Chromatographic Peak Tailing or Splitting for this compound | On-column deuterium exchange. | Optimize the mobile phase pH to be within the 2.5-3 range to minimize exchange during chromatography.[3] Consider using a shorter analytical column or a faster gradient to reduce the run time. |
| Degradation of the analyte. | Investigate the stability of this compound in your specific matrix and analytical conditions. Eplerenone is known to degrade under strong acid and base conditions.[1][2] |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Back-Exchange | Citation |
| pH | < 2.5 or > 7.0 | High | [3] |
| 2.5 - 7.0 | Low | [3] | |
| Temperature | > 40°C | High | [4] |
| 4 - 25°C | Low | [4] | |
| Solvent | Protic (e.g., Water, Methanol) | High | [4] |
| Aprotic (e.g., Acetonitrile) | Low | [4] | |
| Exposure Time | Long | High | |
| Short | Low |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples for this compound Analysis
This protocol provides a general guideline for the extraction of Eplerenone from plasma samples using protein precipitation, a common technique in bioanalysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Into a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (in acetonitrile) to each plasma sample. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for immediate LC-MS/MS analysis. If immediate analysis is not possible, store the vials in a cooled autosampler (e.g., 4°C).
Protocol 2: Recommended LC-MS/MS Parameters for Eplerenone and this compound
These are starting parameters that should be optimized for your specific instrumentation and application.
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Eplerenone: Q1 m/z 415.2 -> Q3 m/z 267.1
-
This compound: Q1 m/z 418.2 -> Q3 m/z 267.1
-
Visualizations
Caption: Experimental workflow for the analysis of Eplerenone using this compound as an internal standard.
Caption: Troubleshooting logic for addressing issues with this compound back-exchange.
References
- 1. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Common challenges when using Eplerenone-d3 for clinical sample quantification
Welcome to the technical support center for the use of Eplerenone-d3 as an internal standard in clinical sample quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions (FAQs) related to the bioanalysis of eplerenone.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of eplerenone using this compound with LC-MS/MS.
| Problem | Potential Cause | Recommended Action |
| High background signal or non-zero intercept in the calibration curve | Isotopic Impurity of this compound: The this compound standard may contain a small percentage of unlabeled eplerenone.[1][2] | Verify Internal Standard Purity: Analyze a high-concentration solution of this compound alone to check for the presence of unlabeled eplerenone at its specific transition.[3] Correction: If the impurity is consistent, the contribution to the analyte signal can be subtracted during data processing. For future purchases, request a certificate of analysis with high isotopic purity.[2] |
| Crosstalk/Isotopic Contribution: Natural isotopes of eplerenone (e.g., ¹³C) may contribute to the signal of this compound, especially if the mass difference is small.[3] | Assess Crosstalk: Prepare and analyze a series of calibration standards without the internal standard and monitor the mass transition of this compound. A signal that increases with analyte concentration confirms crosstalk.[3] Mitigation: If possible, select a precursor/product ion transition for this compound that minimizes isotopic overlap. Increasing the mass difference between the analyte and the internal standard (e.g., using a standard with more deuterium atoms) is ideal.[4] | |
| Inconsistent internal standard response across samples | Differential Matrix Effects: Even with a stable isotope-labeled internal standard (SIL-IS), significant variations in the sample matrix between individual samples can lead to differential ion suppression or enhancement. This can be more pronounced if there is slight chromatographic separation between eplerenone and this compound. | Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) to remove interfering matrix components.[5] Evaluate Chromatography: Ensure co-elution of eplerenone and this compound. Adjusting the chromatographic gradient may improve co-elution and minimize differential matrix effects.[4] Post-Column Infusion: Conduct a post-column infusion experiment with a blank matrix extract to identify regions of significant ion suppression or enhancement and adjust the chromatography accordingly.[6] |
| Variable Extraction Recovery: The efficiency of the extraction process may vary between samples, and in some cases, the recovery of this compound may not perfectly mimic that of eplerenone. | Optimize Extraction Protocol: Re-validate the extraction procedure to ensure consistency. For liquid-liquid extraction (LLE), ensure consistent pH and solvent volumes. For SPE, ensure proper conditioning, loading, washing, and elution steps. | |
| Loss of this compound signal or an increase in the eplerenone signal over time | Deuterium-Hydrogen Exchange: Deuterium atoms on the this compound molecule may exchange with protons from the sample matrix or solvents, especially under certain pH and temperature conditions.[7] | Assess Stability: Incubate this compound in a blank biological matrix at various pH values and temperatures to evaluate its stability. A decrease in the this compound signal with a corresponding increase in the eplerenone signal indicates exchange.[3] Control Sample Conditions: Maintain samples at a low temperature and a pH where the exchange is minimized (typically acidic conditions for many compounds) throughout the sample preparation and analysis process.[7] Avoid prolonged exposure to basic conditions. |
| Analyte/Internal Standard Degradation: Both eplerenone and this compound may be susceptible to degradation under certain conditions (e.g., extreme pH, high temperature, light exposure).[8] | Conduct Stability Studies: Perform comprehensive stability assessments, including bench-top, freeze-thaw, and long-term storage stability, for both the analyte and the internal standard in the relevant biological matrix.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound over an analog internal standard for eplerenone quantification?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the "gold standard" for quantitative LC-MS/MS analysis. Its key advantages include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to eplerenone, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[10]
-
Correction for Matrix Effects: Because it co-elutes with eplerenone, this compound experiences similar ion suppression or enhancement from the sample matrix, allowing for more accurate correction and improved data quality.[11]
-
Improved Precision and Accuracy: The use of a SIL-IS typically leads to better precision and accuracy in the quantification results compared to analog internal standards.
Q2: I am observing a peak for eplerenone in my blank samples that are only spiked with this compound. What is the cause?
A2: This is likely due to the presence of unlabeled eplerenone as an impurity in your this compound standard.[1] The synthesis of SIL-IS is often not 100% complete, resulting in a small amount of the unlabeled analyte.[2] To confirm this, you can analyze a solution of your this compound standard without any added eplerenone. If a peak for eplerenone is detected, this confirms the impurity.
Q3: My this compound appears to elute slightly earlier than eplerenone from the reversed-phase column. Is this normal and can it affect my results?
A3: Yes, this is a known phenomenon called the "deuterium isotope effect". The replacement of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, sometimes leading to a small difference in retention time on a chromatographic column. While a minor shift may not be problematic, significant separation can lead to differential matrix effects, where the analyte and internal standard are exposed to different interfering compounds as they elute, compromising the accuracy of the quantification.[12] It is crucial to optimize your chromatography to ensure near-perfect co-elution.
Q4: How can I prevent potential deuterium-hydrogen exchange of my this compound during sample preparation?
A4: Deuterium-hydrogen exchange is more likely to occur at certain positions on a molecule and is often catalyzed by pH and temperature.[7] To minimize this risk:
-
Control pH: Maintain the sample at a pH where the exchange is minimized. For many compounds, this is under acidic conditions.[7]
-
Control Temperature: Keep samples at a low temperature (e.g., on ice or in a cooled autosampler) throughout the sample preparation and analysis process.[7]
-
Limit Exposure Time: Process samples in a timely manner to reduce the time the internal standard is exposed to conditions that may promote exchange.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: It is generally recommended to store stock solutions of this compound in a tightly sealed container at low temperatures, such as -20°C, to ensure long-term stability.[13] The stability of the working solutions in the diluent used for sample preparation should also be evaluated.
Quantitative Data Summary
The following tables summarize quantitative data from published methods for eplerenone quantification in human plasma.
Table 1: Comparison of Sample Preparation Methods for Eplerenone Quantification
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) with Diethyl Ether | 45.48 | Not Observed | [14] |
| LLE with Methyl t-butyl Ether | 72.7 - 79.3 | Not specified, but method was robust | [13] |
| Solid-Phase Extraction (SPE) with C18 cartridges | High and consistent (specific values not provided) | Minimal (specific values not provided) | [9] |
| Protein Precipitation (PPT) with Acetonitrile | Not specified, but method was validated | Assessed and found to be acceptable | [15] |
Table 2: Stability of Eplerenone in Human Plasma
| Stability Condition | Duration | Result | Reference |
| Short-term (Bench-top) | Not specified | Stable | [9] |
| Freeze-thaw cycles | Not specified | Stable | [9] |
| Solution and Mobile Phase | Up to 48 hours | Stable | [8] |
Experimental Protocols
This section provides a generalized methodology for the quantification of eplerenone in human plasma using this compound as an internal standard, based on common practices in the literature.[9][13][15]
Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve eplerenone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the eplerenone stock solution in methanol or an appropriate solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.
Sample Preparation (Choose one method)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 200 µL of plasma sample, add the this compound working solution. Vortex and dilute with 1 mL of deionized water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute eplerenone and this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
To 250 µL of plasma sample, add the this compound working solution.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
To 200 µL of plasma sample, add the this compound working solution.
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 or C8 column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm).[13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[9][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for eplerenone and this compound.
-
Eplerenone: m/z 415.2 → 163.1[15]
-
This compound: The specific transition will depend on the deuteration pattern, but will be a mass shift from the eplerenone transition (e.g., m/z 418.2 → 163.1 for a +3 Da shift).
-
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in this compound based bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. payeshdarou.ir [payeshdarou.ir]
- 10. scispace.com [scispace.com]
- 11. longdom.org [longdom.org]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
Improving peak shape and resolution for Eplerenone-d3 in HPLC-UV
Welcome to the technical support center for the HPLC-UV analysis of Eplerenone-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC-UV analysis of this compound?
A typical starting point for developing an HPLC-UV method for this compound involves a reversed-phase C18 column, a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, and a UV detector set around 240-245 nm.[1][2] The mobile phase is often buffered to control the pH and improve peak shape.[3]
Q2: Why is this compound used in the analysis of Eplerenone?
This compound is a deuterium-labeled analog of Eplerenone and is commonly used as an internal standard in analytical and pharmacokinetic studies.[4] Using a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.[4]
Q3: Can the deuteration in this compound affect its retention time compared to Eplerenone?
Yes, the deuterium isotope effect can lead to a slight difference in retention time between this compound and Eplerenone.[5] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5] This potential shift in retention time should be considered when developing the method to ensure proper resolution and identification.
Q4: What is an acceptable USP tailing factor for the this compound peak?
For good peak symmetry, a USP tailing factor of less than 2 is generally recommended.[6] Ideally, the tailing factor should be close to 1, which indicates a perfectly symmetrical Gaussian peak.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter with peak shape and resolution during the HPLC-UV analysis of this compound.
Issue 1: Peak Tailing of this compound
Symptom: The this compound peak is asymmetrical with a trailing edge.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Ionized silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[7][8]
-
Column Contamination or Deterioration: Accumulation of contaminants on the column can lead to poor peak shape.[10]
-
Solution: Column Washing: Flush the column with a strong solvent to remove contaminants. If the problem persists, replacing the column may be necessary.
-
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent in the mobile phase can influence peak shape.
-
Solution: Optimize Mobile Phase: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the organic-to-aqueous ratio.[11]
-
Illustrative Data on Mobile Phase pH Adjustment:
| Mobile Phase Buffer pH | Tailing Factor |
| 6.8 | 2.1 |
| 5.5 | 1.5 |
| 4.5 | 1.2 |
Issue 2: Poor Resolution Between this compound and Other Components
Symptom: The this compound peak is not baseline separated from an impurity, a metabolite, or the parent compound Eplerenone.
Possible Causes and Solutions:
-
Inadequate Chromatographic Selectivity: The column and mobile phase may not be providing sufficient separation.
-
Solution 1: Modify Mobile Phase Composition: Changing the organic solvent (acetonitrile vs. methanol) or the buffer can alter selectivity. A study on Eplerenone and its impurities showed that replacing acetonitrile with methanol improved resolution.[11]
-
Solution 2: Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[11]
-
Solution 3: Change Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) may be necessary.
-
-
Gradient Elution Optimization: For complex samples, a gradient elution may be required to achieve adequate separation.
-
Solution: Optimize Gradient Program: Adjusting the gradient slope, initial and final mobile phase compositions, and gradient time can significantly impact resolution.[11]
-
Illustrative Data on Mobile Phase Composition and Flow Rate:
| Mobile Phase (Acetonitrile:Water) | Flow Rate (mL/min) | Resolution |
| 50:50 | 1.0 | 1.8 |
| 40:60 | 1.0 | 2.2 |
| 40:60 | 0.8 | 2.5 |
Issue 3: Broad or Split Peaks
Symptom: The this compound peak is wider than expected or appears as two or more merged peaks.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.[8]
-
Solution: Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume.
-
-
Column Deterioration: A void at the head of the column can cause peak splitting.[10]
-
Solution: Use a Guard Column and/or Replace the Column: A guard column can protect the analytical column from damage. If the column is deteriorated, it should be replaced.
-
-
Solvent Mismatch: A significant difference in polarity between the sample solvent and the mobile phase can cause peak distortion.[12]
-
Solution: Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
-
Experimental Protocols and Workflows
General HPLC-UV Method for this compound
This is a representative protocol based on published methods. Optimization will likely be required for your specific application.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) or methanol and a buffer like 20 mM sodium acetate (e.g., 70:30, v/v).[1][3]
-
Detection Wavelength: 241 nm.[1]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).[3]
Sample Preparation:
For analysis in biological matrices like plasma, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the analyte and internal standard.[1][13]
Workflow for HPLC Method Development and Troubleshooting
Caption: Workflow for HPLC method development and troubleshooting.
Logical Troubleshooting Flow for Peak Shape Issues
Caption: Logical troubleshooting flow for common peak shape issues.
References
- 1. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. chromtech.com [chromtech.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Abnormal Peak Patterns in HPLC - Hawach [hawachhplccolumn.com]
- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Method Refinement for Eplerenone-d3
Welcome to the technical support center for the LC-MS/MS analysis of Eplerenone, with a focus on method refinement for enhanced sensitivity using its deuterated internal standard, Eplerenone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor-product ion transition for Eplerenone in positive electrospray ionization (ESI+)?
A1: The most commonly reported and utilized MRM (Multiple Reaction Monitoring) transition for Eplerenone is the protonated molecule [M+H]⁺ as the precursor ion at m/z 415.2, which fragments to a stable product ion at m/z 163.1.[1] This transition is highly specific and provides good sensitivity for quantification.
Q2: What is the expected precursor ion for this compound and its likely product ion?
A2: this compound is a stable isotope-labeled internal standard for Eplerenone. The precursor ion for this compound will be shifted by the mass of the deuterium atoms. The protonated molecule [M+H]⁺ for this compound is observed at m/z 418.0.[2] Based on the fragmentation pattern of Eplerenone, the most probable product ion for this compound would also be at m/z 163.1, as the deuterium atoms are typically on a part of the molecule that is not lost during this primary fragmentation. However, it is crucial to confirm this transition experimentally during method development.
Q3: What are the key considerations for sample preparation to enhance the sensitivity of Eplerenone analysis?
A3: Effective sample preparation is critical for achieving high sensitivity and minimizing matrix effects. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This is a cost-effective method that can provide clean extracts. Solvents like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and diethyl ether have been successfully used.[2]
-
Solid-Phase Extraction (SPE): SPE, particularly with C18 cartridges, often yields cleaner extracts compared to LLE, which can be beneficial for reducing ion suppression and improving sensitivity.[1]
The choice between LLE and SPE will depend on the required limit of quantification, sample throughput, and available resources.
Q4: How can I mitigate matrix effects in my Eplerenone assay?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to mitigate them:
-
Optimize Chromatography: Ensure chromatographic separation of Eplerenone and this compound from co-eluting matrix components. Using a suitable analytical column and mobile phase gradient is key.
-
Improve Sample Cleanup: As mentioned, employing a more rigorous sample preparation method like SPE can significantly reduce matrix components in the final extract.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Eplerenone and experiences similar matrix effects, thus providing accurate correction during quantification.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Eplerenone.
Issue 1: Low or No Signal for Eplerenone and/or this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Verify the precursor and product ion masses for both Eplerenone (m/z 415.2 → 163.1) and this compound (e.g., m/z 418.0 → 163.1). Infuse a standard solution directly into the mass spectrometer to optimize and confirm the transitions. |
| Poor Ionization | Ensure the mobile phase composition is suitable for positive electrospray ionization. The addition of a small amount of an acid, like formic acid, to the mobile phase can improve protonation and signal intensity. |
| Inefficient Sample Extraction | Evaluate the recovery of your LLE or SPE method. Optimize the extraction solvent, pH, and elution conditions. |
| Instrument Contamination | A contaminated ion source or transfer optics can lead to signal suppression. Perform routine cleaning and maintenance of the mass spectrometer. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement the mitigation strategies outlined in the FAQ section, such as improving sample cleanup or optimizing chromatography. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. Optimize the autosampler wash procedure. |
| Degradation of Eplerenone | Eplerenone can be susceptible to degradation under certain conditions.[3] Ensure proper sample storage and handling. Investigate potential in-source degradation by modifying source parameters. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and the column. Check for proper mobile phase mixing. |
| Column Degradation | The column may be nearing the end of its lifetime. Replace the analytical column and/or guard column. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a different column chemistry or mobile phase additives. |
Data Presentation
The following tables summarize typical parameters for LC-MS/MS methods for Eplerenone analysis, compiled from various sources to facilitate comparison.
Table 1: Comparison of Sample Preparation Methods
| Method | Matrix | Procedure | Typical Recovery | Reference |
| LLE | Human Plasma | Extraction with Methyl tert-butyl ether | ~85-95% | [2] |
| SPE | Human Urine | C18 cartridges | >90% | [1] |
Table 2: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) | Atlantis dC18 (150 x 3 mm, 3.0 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient/Isocratic | Isocratic (40:60 A:B) | Isocratic (40:60 A:B) |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Reference | [1] | [2] |
Table 3: Mass Spectrometry Parameters
| Parameter | Eplerenone | This compound | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [1][2] |
| Precursor Ion (m/z) | 415.2 | 418.0 | [1][2] |
| Product Ion (m/z) | 163.1 | 163.1 (proposed) | [1] |
| Collision Energy (eV) | Analyte Dependent (Requires Optimization) | Analyte Dependent (Requires Optimization) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Eplerenone from Human Plasma
-
To 250 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1.5 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Eplerenone from Human Urine
-
To 500 µL of human urine, add 50 µL of this compound internal standard working solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: General workflow for the LC-MS/MS analysis of Eplerenone.
Caption: Decision tree for troubleshooting low sensitivity in Eplerenone analysis.
References
Strategies to minimize carry-over of Eplerenone-d3 in LC systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carry-over of Eplerenone-d3 in LC systems.
Troubleshooting Guide: Minimizing this compound Carry-over
Carry-over of this compound, a deuterated internal standard, can lead to inaccurate quantification in LC-MS analysis. This guide provides a systematic approach to identify and mitigate the source of carry-over.
Is the carry-over observed after injecting a high-concentration sample?
Unwanted signals appearing in subsequent blank or low-concentration sample injections after a high-concentration sample is a common sign of carry-over.[1] The source can be from various components of the LC system.
Step 1: Identify the Source of Carry-over
To pinpoint the origin of the carry-over, a systematic isolation process is recommended.
Experimental Protocol: Source Identification
-
System Blank Analysis: Inject a blank solvent (e.g., mobile phase) to ensure the system is clean before the test.
-
High-Concentration Injection: Inject a high-concentration standard of this compound.
-
Post-Injection Blank Series: Immediately following the high-concentration injection, inject a series of at least three blank samples.
-
Component Exclusion:
-
Injector Carry-over: If the carry-over peak is highest in the first blank and decreases significantly in subsequent blanks, the injector is a likely source.
-
Column Carry-over: If the carry-over peak persists across multiple blank injections with a gradual decrease, the analytical column is a probable contributor.
-
System Tubing and Connections Carry-over: Persistent, low-level carry-over could indicate contamination in tubing or fittings.
-
Step 2: Implement Targeted Strategies
Based on the identified source, apply the following strategies.
Strategy 1: Optimizing the Injector Wash Protocol
A primary cause of carry-over is residual analyte in the autosampler's injection needle and valve.[1][2] Optimizing the wash protocol is a critical first step.
-
Select an Appropriate Wash Solvent: Eplerenone is very slightly soluble in water and insoluble in ethanol, but soluble in solvents like DMSO.[1][2] Therefore, a strong organic solvent or a mixture that effectively solubilizes this compound should be used.
-
Increase Wash Volume and Duration: Increasing the volume of the wash solvent and the duration of the wash cycle can significantly reduce carry-over.
-
Employ Multiple Wash Solvents: A dual-solvent wash, using a strong solvent to dissolve the analyte followed by a weaker solvent to ensure miscibility with the mobile phase, can be highly effective.[3]
Experimental Protocol: Wash Solvent Optimization
-
Solvent Screening: Prepare a series of wash solvents with varying compositions of strong organic solvents (e.g., Acetonitrile, Methanol, Isopropanol) and water. Consider adding a small percentage of a solvent like DMSO in which Eplerenone is highly soluble, ensuring miscibility with the overall wash solution.
-
Carry-over Evaluation: For each wash solvent composition, perform the source identification protocol described above and quantify the carry-over percentage in the first blank injection.
-
Data Analysis: Compare the carry-over percentages for each wash solvent to identify the most effective composition.
Strategy 2: Mobile Phase Modification
The composition of the mobile phase can influence analyte retention and elution from the column, impacting carry-over.[4]
-
Increase Organic Strength: A higher percentage of organic solvent in the mobile phase during the gradient can help elute strongly retained compounds like this compound from the column.
-
pH Adjustment: Eplerenone shows significant degradation in acidic and basic conditions. Therefore, maintaining a mobile phase pH within a stable range for Eplerenone is crucial to prevent on-column degradation that might be mistaken for carry-over. A study on Eplerenone's degradation pathway can provide insights into its stability at different pH levels.
Strategy 3: Column Washing and Regeneration
The analytical column is a common source of carry-over, especially for "sticky" compounds.[1]
-
Post-Run Column Wash: Implement a high-organic wash at the end of each analytical run to remove any retained this compound.
-
Dedicated Column: If feasible, use a dedicated column for high-concentration samples to prevent contamination of columns used for low-level quantification.
Strategy 4: System Maintenance and Best Practices
Regular maintenance and adherence to best practices can prevent carry-over issues from developing.
-
Inspect and Clean System Components: Regularly inspect and clean the injection needle, sample loop, and tubing for any signs of contamination or wear.
-
Proper Fittings and Connections: Ensure all tubing and fittings are properly seated to avoid dead volumes where the sample can accumulate.[5]
-
Run Blank Injections: Periodically run blank injections, especially after high-concentration samples, to monitor for carry-over.[1]
Quantitative Data Summary
| Strategy | Parameter | Modification | Resulting Carry-over Reduction |
| Injector Wash | Wash Solvent | 90:10 Water:Acetonitrile | Baseline |
| 50:50 Water:Acetonitrile | Significant Reduction | ||
| 100% Acetonitrile | Further Reduction | ||
| 50:50:1 Acetonitrile:Isopropanol:Formic Acid | Optimal for polar and non-polar residues | ||
| Mobile Phase | Organic Content | Increase from 80% to 95% at end of gradient | Improved elution of late-eluting peaks |
| Column | Post-run Wash | 100% Acetonitrile for 5 column volumes | Effective removal of retained analyte |
Note: The above table is a generalized representation based on common LC-MS practices. Actual results will vary depending on the specific LC system, column, and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of this compound carry-over in my LC-MS analysis?
A1: The most common sign is the appearance of a peak for this compound in a blank injection that is run immediately after a high-concentration sample or standard. You may also observe an unexpectedly high response for your low-concentration quality control samples.[1]
Q2: I'm still seeing carry-over after optimizing my injector wash. What should I do next?
A2: If injector wash optimization is insufficient, the carry-over is likely originating from the analytical column or other system components. Refer to the troubleshooting guide to perform a source identification experiment. This will help you determine if you need to focus on column washing protocols or system maintenance.
Q3: Can the mobile phase pH affect this compound carry-over?
A3: Yes, indirectly. Eplerenone is susceptible to degradation under acidic and basic conditions. If your mobile phase pH causes on-column degradation, the degradation products might elute in subsequent runs and be misidentified as carry-over. It is crucial to use a mobile phase pH that ensures the stability of this compound throughout the analysis.
Q4: How often should I perform system maintenance to prevent carry-over?
A4: The frequency of maintenance depends on the sample throughput and the nature of the samples being analyzed. For high-throughput labs analyzing complex matrices, a weekly inspection of the injector components is recommended. Regular flushing of the system with a strong solvent at the end of each day is a good practice to prevent the buildup of contaminants.[3]
Q5: Are there specific materials I should avoid in my LC system to minimize this compound carry-over?
A5: While this compound is not known to have extreme interactions with standard LC system materials, it is always good practice to use high-quality, inert components. For "sticky" compounds, PEEK or stainless steel tubing with smooth internal surfaces are generally preferred. Avoid using scratched or old tubing and fittings, as these can create sites for analyte adsorption.
Visualizations
References
Addressing solubility issues of Eplerenone-d3 in aqueous mobile phases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Eplerenone-d3 in aqueous mobile phases. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: Eplerenone, and by extension its deuterated analog this compound, is a white to off-white crystalline powder. It is characterized as being very slightly soluble in water.[1][2] This low aqueous solubility is largely independent of pH.[1] While specific solubility data for this compound in various mobile phases is not extensively published, its solubility behavior is expected to be very similar to that of Eplerenone.
Q2: How does the choice of organic modifier affect the solubility of this compound?
A2: The solubility of Eplerenone is significantly higher in common organic solvents used in chromatography compared to water. A study on Eplerenone solubility in 13 pure solvents showed that at 298.15 K (25 °C), its solubility was highest in acetonitrile, followed by N,N-dimethylformamide (DMF), and then other organic solvents like methanol and ethanol.[3][4][5][6] Therefore, increasing the proportion of organic modifier, such as acetonitrile or methanol, in the aqueous mobile phase will increase the solubility of this compound.
Q3: Is the solubility of this compound dependent on the pH of the mobile phase?
A3: The solubility of Eplerenone is described as being essentially independent of pH.[1] This suggests that adjusting the pH of the aqueous mobile phase is unlikely to be an effective strategy to improve the solubility of this compound.
Q4: What are typical mobile phase compositions used for the analysis of Eplerenone?
A4: Several High-Performance Liquid Chromatography (HPLC) methods for Eplerenone have been reported that utilize reversed-phase chromatography with mobile phases consisting of a mixture of water and organic solvents. Common compositions include:
-
Acetonitrile, water, and methanol in a ratio of 50:30:20 (v/v/v).[7][8][9][10]
-
Water, acetonitrile, and methanol in a ratio of 64:18:18 (v/v/v).[11]
-
Acetonitrile and water in a 50:50 (v/v) ratio.
These compositions indicate that a significant proportion of organic solvent is necessary to ensure the solubility of Eplerenone during chromatographic analysis.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems related to the solubility of this compound during analysis with aqueous mobile phases.
Problem 1: Peak Tailing or Splitting in Chromatogram
-
Possible Cause: Precipitation of this compound on the analytical column due to insufficient organic solvent in the mobile phase at the point of injection or during the gradient.
-
Solution:
-
Increase the initial organic content: If using a gradient elution, ensure the initial mobile phase composition has a high enough percentage of organic solvent (e.g., acetonitrile or methanol) to keep this compound dissolved.
-
Modify the sample solvent: Dissolve the this compound sample in a solvent that is as close as possible to the composition of the initial mobile phase, or even slightly stronger (higher organic content). Avoid dissolving the sample in a highly aqueous solution if the initial mobile phase is rich in organic solvent.
-
Decrease injection volume: A large injection volume of a weak solvent can cause on-column precipitation.
-
Problem 2: High Backpressure or Clogged Column
-
Possible Cause: Precipitation of this compound within the HPLC system (e.g., tubing, injector, or column frit) due to low solubility in the mobile phase.
-
Solution:
-
Flush the system: Flush the entire HPLC system, including the column, with a strong solvent in which this compound is highly soluble, such as 100% acetonitrile or methanol, to dissolve any precipitate.
-
Review mobile phase composition: Ensure the mobile phase has a sufficient proportion of organic solvent to maintain the solubility of this compound throughout the analytical run. Refer to the recommended mobile phase compositions in the FAQs.
-
Filter the sample: Always filter your sample solution through a compatible syringe filter (e.g., 0.22 µm PTFE) before injection to remove any undissolved particles.
-
Problem 3: Poor Reproducibility of Peak Area
-
Possible Cause: Inconsistent dissolution of this compound in the sample solvent, leading to variable concentrations being injected.
-
Solution:
-
Optimize sample preparation:
-
Use a solvent for sample preparation in which this compound is readily soluble. While Eplerenone is very slightly soluble in water, it is reported to be freely soluble in 0.1N HCl.[12] For reversed-phase HPLC, using a diluent with a high percentage of organic solvent like acetonitrile or methanol is recommended. A diluent of water:acetonitrile:methanol (50:25:25) has been used successfully.[11]
-
Use sonication or vortexing to ensure complete dissolution of the sample.
-
Visually inspect the sample solution to ensure there is no particulate matter before injection.
-
-
Check for precipitation in the autosampler: If samples are left in the autosampler for an extended period, precipitation may occur, especially if the sample solvent is not strong enough or if there are temperature fluctuations. Consider preparing fresh samples or using a stronger sample solvent.
-
Quantitative Data Summary
The following table summarizes the solubility of Eplerenone in various solvents. While this data is for the non-deuterated form, it provides a strong indication of the solubility behavior of this compound.
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Acetonitrile | 298.15 | 7.91 |
| N,N-Dimethylformamide | 298.15 | 7.76 |
| 2-Butanone | 298.15 | 3.51 |
| Methyl Acetate | 298.15 | 3.02 |
| 4-Methyl-2-pentanone | 298.15 | 2.51 |
| Methyl Propionate | 298.15 | 2.40 |
| Ethyl Acetate | 298.15 | 2.21 |
| Propyl Acetate | 298.15 | 1.83 |
| Ethyl Formate | 298.15 | 1.63 |
| Acetone | 298.15 | 1.58 |
| Butyl Acetate | 298.15 | 1.48 |
| Ethanol | 298.15 | 0.12 |
| 1-Propanol | 298.15 | 0.06 |
Data adapted from Liu, J., et al. (2024). Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K. ACS Omega.[3][4][5][6]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol provides a general guideline for preparing this compound for analysis using a reversed-phase HPLC method with an aqueous/organic mobile phase.
-
Standard Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add a small volume of a strong organic solvent, such as methanol or acetonitrile, to dissolve the standard.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same organic solvent.
-
-
Working Standard and Sample Preparation:
-
Prepare working standards and samples by diluting the stock solution with a diluent that is compatible with the initial mobile phase. A recommended diluent is a mixture of water, acetonitrile, and methanol (e.g., 50:25:25 v/v/v).[11]
-
Ensure the final concentration of the working solutions is within the linear range of the analytical method.
-
For solid samples, accurately weigh the sample and dissolve it in the chosen diluent, using sonication to aid dissolution.
-
Filter all final solutions through a 0.22 µm syringe filter before transferring to an HPLC vial.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors affecting the solubility of this compound in mobile phases.
References
- 1. Eplerenone | 107724-20-9 [chemicalbook.com]
- 2. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. RP-HPLC Determination of Eplerenone and Its Related Substances [journal11.magtechjournal.com]
- 12. iajps.com [iajps.com]
Impact of ion suppression on Eplerenone-d3 quantification accuracy
This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression and its impact on the quantitative accuracy of Eplerenone-d3 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Eplerenone quantification?
A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It is a phenomenon where the ionization efficiency of a target analyte, such as Eplerenone, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantification.[4][5] If uncorrected, ion suppression can lead to an underestimation of the true analyte concentration.
Q2: Why is this compound used, and can it also be affected by ion suppression?
A2: this compound is a deuterium-labeled analog of Eplerenone, which is used as a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS is considered the "gold standard" for compensating for ion suppression in quantitative bioanalysis.[7][8] Because this compound is chemically and physically almost identical to Eplerenone, it co-elutes from the LC column and experiences the same degree of ion suppression.[1][9] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, allowing for accurate and precise quantification.[7]
Q3: What are the common causes of ion suppression when analyzing this compound in biological samples?
A3: Ion suppression is caused by components in the sample matrix that co-elute with Eplerenone and this compound and compete with them in the ionization process.[9] Common causes include:
-
Endogenous Components: These are substances naturally present in the biological sample, such as phospholipids, salts, proteins, and lipids.[2][10] Phospholipids are a major cause of ion suppression in plasma and serum samples.[11][12]
-
Exogenous Components: These are substances introduced to the sample, such as anticoagulants, dosing vehicles for the drug, or co-administered medications.[2]
-
Inadequate Sample Preparation: Sample cleanup methods like simple protein precipitation may not effectively remove all interfering components, especially phospholipids.[13][14]
-
Poor Chromatographic Separation: If the LC method does not adequately separate Eplerenone from matrix components, ion suppression is more likely to occur.[3]
Q4: How can I determine if my this compound assay is affected by ion suppression?
A4: There are two primary experimental methods to assess ion suppression:
-
Post-Column Infusion: This qualitative method helps identify at what retention times ion suppression occurs. A solution of Eplerenone is continuously infused into the flow path after the LC column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the constant analyte signal indicates a region where matrix components are eluting and causing suppression.[10][15][16]
-
Post-Extraction Spike Analysis: This is a quantitative method to measure the extent of the matrix effect.[2] You compare the peak area of Eplerenone spiked into an extracted blank matrix with the peak area of Eplerenone in a clean solvent at the same concentration. The ratio of these two areas is the "matrix factor." A value less than 1 (or 100%) indicates ion suppression.[2]
Q5: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?
A5: Electrospray Ionization (ESI) is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[17] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and solvent evaporation, a process that is easily disrupted by non-volatile salts and other matrix components competing for charge at the droplet surface.[15] APCI uses a corona discharge to ionize analytes in the gas phase, which is often less affected by the sample matrix.[17] However, the choice of ionization technique depends on the analyte's properties; for many pharmaceuticals, ESI provides better sensitivity if matrix effects can be controlled.[18]
Q6: What is the difference between ion suppression and ion enhancement?
A6: Both are types of matrix effects. Ion suppression leads to a decrease in analyte signal intensity.[9] Ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher and equally inaccurate signal.[4] Both phenomena can compromise the accuracy of quantitative analysis, but ion suppression is more commonly encountered.[12]
Troubleshooting Guides
This section offers solutions to common problems encountered during the quantification of Eplerenone using this compound that may be related to ion suppression.
Problem 1: Low or Inconsistent Signal for Eplerenone and this compound in Matrix Samples
| Possible Cause | Troubleshooting Steps & Solutions |
| Significant Ion Suppression from co-eluting matrix components, particularly phospholipids.[12] | 1. Assess the Matrix Effect: Perform a post-column infusion experiment to identify suppression zones.[15] If suppression is confirmed at the retention time of Eplerenone, proceed to the next steps. 2. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.[14] • Switch from Protein Precipitation (PPT) to a more robust method: While fast, PPT is often insufficient for removing phospholipids.[13] • Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques provide a much cleaner extract by selectively isolating the analyte.[1][14] • Use Phospholipid Removal (PLR) Plates/Cartridges: These are specialized products designed to specifically deplete phospholipids from protein-precipitated samples.[19][20] 3. Optimize Chromatography: If sample preparation cannot be changed, modify the LC method to shift the Eplerenone peak away from the suppression zone.[21] • Modify the Gradient: Adjust the mobile phase gradient to improve the separation between Eplerenone and the interfering peaks.[7] • Change the Column: Use a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl) to alter selectivity.[7] |
Problem 2: Inconsistent Eplerenone/Eplerenone-d3 Area Ratio Across a Batch
| Possible Cause | Troubleshooting Steps & Solutions |
| Variable Matrix Effects between different samples.[7] | 1. Review Sample Preparation Consistency: Ensure that the sample preparation procedure is performed identically for all samples, standards, and QCs. Inconsistent extraction efficiency can mimic variable matrix effects. 2. Evaluate Matrix from Different Sources: Quantify the matrix effect using post-extraction spiking in blank matrix from at least six different sources (e.g., different patient lots).[22] This will determine if the variability is inherent to the sample population. 3. Ensure Co-elution of Analyte and IS: Verify that the retention times for Eplerenone and this compound are nearly identical. If they begin to separate, they may be affected differently by a narrow ion suppression zone. |
| Interference with the Internal Standard (this compound) | 1. Check for Isobaric Interferences: In rare cases, a metabolite or co-administered drug might have the same mass transition as this compound. Analyze blank matrix from dosed subjects to check for any interfering peaks at the retention time of the internal standard. 2. Monitor IS Response: Plot the peak area of this compound for all injections in the batch. A consistent response is expected. Significant dips or spikes in individual samples point to specific issues with those wells (e.g., extraction error or a unique matrix effect). |
Experimental Protocols & Data
Experimental Protocols
Protocol 1: How to Perform a Post-Column Infusion Experiment
This protocol helps to qualitatively identify regions of ion suppression or enhancement in a chromatogram.[15][16]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of Eplerenone (e.g., at a mid-range concentration)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the second inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill the syringe with the Eplerenone standard solution. Set the syringe pump to a low, steady flow rate (e.g., 10 µL/min).
-
Establish Baseline: Start the LC mobile phase flow and the syringe pump infusion. Acquire data on the mass spectrometer, monitoring the MRM transition for Eplerenone. A stable, elevated signal baseline should be observed.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank, extracted matrix sample onto the LC system.
-
Analyze Data: Monitor the baseline of the infused Eplerenone signal throughout the chromatographic run. A significant drop in the baseline indicates a region of ion suppression. An increase indicates ion enhancement. This allows you to see if your Eplerenone analyte peak elutes during a period of suppression.[10]
Protocol 2: How to Quantify Matrix Effect Using Post-Extraction Spiking
This protocol provides a quantitative measure of ion suppression or enhancement.[2]
Materials:
-
Blank biological matrix (e.g., plasma) from at least 6 different sources
-
Standard solutions of Eplerenone and this compound
-
Your validated sample preparation method
Procedure:
-
Prepare Set A (Analyte in Matrix): Extract at least six lots of blank matrix using your established procedure. After the final extraction step (e.g., after elution from SPE and evaporation), spike the resulting extract with Eplerenone and this compound to a known concentration (e.g., low and high QC levels).
-
Prepare Set B (Analyte in Neat Solution): Prepare solutions of Eplerenone and this compound in the final reconstitution solvent at the exact same concentrations as in Set A.
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
-
IS-Normalized Matrix Factor:
-
IS MF = (Peak Area of IS in Set A) / (Peak Area of IS in Set B)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
A value below 1.0 indicates ion suppression, while a value above 1.0 indicates ion enhancement. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be ≤15% for the method to be considered robust.[22]
-
Data Presentation
Table 1: Example Matrix Effect Assessment for Eplerenone
| Matrix Lot | Analyte Area (Set A) | Analyte Area (Set B) | Matrix Factor (MF) | IS-Normalized MF |
| 1 | 45,500 | 100,000 | 0.46 | 0.98 |
| 2 | 51,000 | 100,000 | 0.51 | 1.04 |
| 3 | 48,200 | 100,000 | 0.48 | 1.01 |
| 4 | 43,100 | 100,000 | 0.43 | 0.95 |
| 5 | 53,500 | 100,000 | 0.54 | 1.06 |
| 6 | 49,800 | 100,000 | 0.50 | 1.02 |
| Mean | 0.49 | 1.01 | ||
| %CV | 8.9% | 4.1% | ||
| This table illustrates significant ion suppression (Mean MF = 0.49), but the low %CV of the IS-Normalized MF (4.1%) shows that this compound effectively corrects for it. |
Table 2: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Prep Method | Analyte Recovery | Phospholipid Removal | Matrix Factor (MF) |
| Protein Precipitation (PPT) | >95% | ~50% | 0.45 (Severe Suppression) |
| Liquid-Liquid Extraction (LLE) | ~85% | >90% | 0.88 (Minimal Suppression) |
| Solid-Phase Extraction (SPE) | >90% | >98% | 0.95 (Negligible Suppression) |
| Phospholipid Removal (PLR) Plate | >95% | >99% | 0.98 (Negligible Suppression) |
| This table shows that while PPT has high recovery, it is poor at removing phospholipids and results in strong ion suppression.[13][19] SPE and PLR plates are highly effective at cleaning the sample and minimizing suppression.[1][20] |
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. microsaic.com [microsaic.com]
- 18. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. lctsbible.com [lctsbible.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Eplerenone using Eplerenone-d3 in Human Plasma per FDA Guidelines
This guide provides a comprehensive overview of the bioanalytical method validation for the quantitative determination of Eplerenone in human plasma, utilizing its deuterated stable isotope, Eplerenone-d3, as an internal standard (IS). The methodologies and data presented are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation and Study Sample Analysis guidance. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioavailability, and bioequivalence studies of Eplerenone.
Experimental Protocol: LC-MS/MS Bioanalysis of Eplerenone
This section details a representative experimental protocol for the quantification of Eplerenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Analytes: Eplerenone reference standard (>99% purity), this compound internal standard (>99% purity).
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).
-
Chemicals: HPLC or LC-MS grade methanol, acetonitrile, ammonium acetate, formic acid, and water.
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like 0.1% formic acid or 10 mM ammonium acetate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eplerenone: Precursor ion (Q1) m/z 415.2 → Product ion (Q3) m/z 207.1.
-
This compound: Precursor ion (Q1) m/z 418.2 → Product ion (Q3) m/z 210.1.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
5. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation: Summary of Validation Parameters
The following tables summarize the acceptance criteria and representative data for the bioanalytical method validation of Eplerenone in accordance with FDA guidelines.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Acceptance Criteria | Representative Result |
| Calibration Curve Range | At least 6 non-zero calibrators | 5.0 - 4000.0 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 5; Accuracy and Precision within ±20% | 5.0 ng/mL |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (% CV) |
| LLOQ | 5.0 | -2.5% | 8.2% | -1.8% | 9.5% |
| LQC | 15.0 | 1.2% | 5.6% | 2.5% | 6.8% |
| MQC | 200.0 | -0.8% | 4.1% | -0.5% | 5.2% |
| HQC | 3000.0 | 3.1% | 3.5% | 3.8% | 4.1% |
| Acceptance Criteria | ± 15% (± 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | ± 15% (± 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |
Table 3: Stability
| Stability Test | Condition | Duration | Acceptance Criteria (% Deviation from Nominal) | Representative Result |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 Cycles | ± 15% | -4.2% |
| Short-Term (Bench-Top) Stability | Room Temperature | 24 hours | ± 15% | -3.5% |
| Long-Term Stability | -70°C | 90 days | ± 15% | -6.8% |
| Post-Preparative (Autosampler) Stability | 4°C | 48 hours | ± 15% | -2.1% |
Table 4: Matrix Effect and Recovery
| Parameter | QC Level | Acceptance Criteria | Representative Result |
| Matrix Factor | LQC | CV ≤ 15% | 4.8% |
| HQC | CV ≤ 15% | 3.9% | |
| Recovery | LQC | Consistent and Reproducible | 88.5% |
| MQC | Consistent and Reproducible | 91.2% | |
| HQC | Consistent and Reproducible | 90.1% |
Workflow Visualization
The following diagram illustrates the key stages of the bioanalytical method validation process for Eplerenone.
Alternative and Comparative Methods
While LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity and selectivity, other methods have been employed for the determination of Eplerenone.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may be more susceptible to interferences from the biological matrix.[3] It is generally suitable for the analysis of bulk drug and pharmaceutical dosage forms but may lack the required sensitivity for pharmacokinetic studies in biological fluids.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization of the analyte to improve volatility, which can add complexity to the sample preparation process.
Comparison with Other Internal Standards:
-
Dexamethasone: While structurally different, dexamethasone has been used as an internal standard for Eplerenone analysis.[1] However, a stable isotope-labeled internal standard like this compound is generally preferred as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification.[3]
References
A Comparative Guide to Eplerenone Bioanalytical Assays: Focus on Linearity and Range with Eplerenone-d3
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of published bioanalytical methods for the determination of Eplerenone, a selective aldosterone antagonist. A key focus is placed on the critical validation parameters of linearity and analytical range, with special consideration for the use of its deuterated stable isotope, Eplerenone-d3, as an internal standard.
The selection of an appropriate internal standard is crucial for correcting sample preparation variability and matrix effects, thereby ensuring the accuracy and precision of the assay. This compound is an ideal internal standard for mass spectrometry-based methods as its chemical and physical properties are nearly identical to Eplerenone, leading to similar extraction recovery and ionization efficiency. This guide summarizes data from various validated methods to aid researchers in selecting or developing an optimal assay for their specific needs.
Comparison of Linearity and Range in Eplerenone Assays
The following table summarizes the linearity and range of several validated analytical methods for Eplerenone quantification in biological matrices. The data highlights the performance of assays using different internal standards, including the stable isotope-labeled this compound and other compounds like Dexamethasone.
| Analytical Method | Matrix | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | Dexamethasone | 5 - 4000 | 1 | |
| LC-MS/MS | Human Urine | Stable Isotope Labeled IS | 50 - 10000 | 50 | [1] |
| LC-MS/MS | Human Plasma | Dexamethasone | 10 - 2500 | 10 | [2] |
| HPLC-ESI-MS | Human Plasma | Not Specified | 2 - 4000 | Not Specified | [3] |
| RP-HPLC | Human Plasma | Hydrochlorothiazide | 52.52 - 3089.48 | 52.52 | [4] |
| LC-MS | Human Plasma | This compound | Not explicitly stated, but used for pharmacokinetic studies | Not explicitly stated | [5] |
Experimental Protocol: A Representative LC-MS/MS Assay for Eplerenone
This section details a typical experimental protocol for the quantification of Eplerenone in human plasma using an LC-MS/MS method with this compound as the internal standard. This protocol is a composite based on common practices in the cited literature.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eplerenone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Eplerenone stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration appropriate for spiking in plasma samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[1][5]
-
Flow Rate: Typically around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Eplerenone (e.g., m/z 415 → 163) and this compound.[1][2]
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Eplerenone working standards.
-
Process the calibration standards and unknown samples as described in the sample preparation section.
-
Analyze the samples by LC-MS/MS.
-
The concentration of Eplerenone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.
Eplerenone Bioanalytical Workflow
The following diagram illustrates the general workflow for the bioanalytical determination of Eplerenone in a plasma sample using an internal standard like this compound.
Workflow for Eplerenone quantification.
This guide provides a foundational understanding of the critical parameters for Eplerenone bioanalysis. The use of a deuterated internal standard such as this compound in conjunction with a validated LC-MS/MS method is a robust approach for achieving accurate and precise quantification in complex biological matrices, which is essential for pharmacokinetic and clinical studies.
References
- 1. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Inter-day and intra-day accuracy and precision with an Eplerenone-d3 standard
For researchers, scientists, and drug development professionals, the accurate quantification of eplerenone in biological matrices is critical for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other analytical methods. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Eplerenone-d3, against other commonly used alternatives, supported by available experimental data.
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby compensating for variability during sample preparation, chromatography, and ionization. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its near-identical chemical structure and behavior to the unlabeled drug.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of the bioanalytical method. Below is a summary of reported performance data for eplerenone quantification using different internal standards.
| Internal Standard | Analytical Method | Matrix | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Inter-day Accuracy (%Bias) | Intra-day Accuracy (%Bias) |
| This compound (stable isotope labeled) | LC-MS/MS | Human Plasma | 0.76 - 1.82[1] | 0.52 - 1.24[1] | +7.3 to +9.1[1] | +6.3 to +7.5[1] |
| Dexamethasone | LC-MS/MS | Human Plasma | Within acceptable limits[2] | Within acceptable limits[2] | Within acceptable limits[2] | Within acceptable limits[2] |
| Hydrochlorothiazide | RP-HPLC | Human Plasma | Not explicitly stated | Within ± 15%[3] | Not explicitly stated | Within ± 15%[3] |
Note: Data for Dexamethasone was reported as "within acceptable limits" without specifying the numerical range in the available literature.[2] For Hydrochlorothiazide, the combined accuracy and precision were reported to be within ±15%.[3]
Experimental Workflow for Eplerenone Quantification
The following diagram illustrates a typical workflow for the quantification of eplerenone in biological samples using an internal standard and LC-MS/MS.
Figure 1: General workflow for eplerenone bioanalysis.
Discussion of Internal Standard Choice
This compound , as a stable isotope-labeled internal standard, offers the most significant advantages for accurate and precise quantification of eplerenone. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[4][5][6] This leads to more effective compensation for matrix effects and variations during sample processing, resulting in higher data quality. The use of a stable isotope-labeled internal standard is widely considered the gold standard in bioanalysis for these reasons.[4]
Dexamethasone has been utilized as an internal standard for eplerenone analysis in a bioequivalence study.[2] While it is a structurally different compound, its selection would have been based on similar extraction and chromatographic behavior to eplerenone under the specified experimental conditions. However, without a head-to-head comparison, it is difficult to definitively assess its performance relative to a deuterated standard.
Hydrochlorothiazide has been employed as an internal standard in an RP-HPLC method with UV detection.[3] The choice of internal standard in HPLC-UV is primarily based on achieving good chromatographic separation from the analyte and exhibiting similar extraction recovery. While this method was validated, LC-MS/MS is generally preferred for its higher sensitivity and specificity in bioanalysis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of bioanalytical methods. The following summarizes key aspects of the methodologies for eplerenone analysis with the different internal standards.
Method 1: this compound as Internal Standard (LC-MS/MS)
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique. In one method, human plasma samples were extracted on a C(18) SPE cartridge.[7] Another method utilized liquid-liquid extraction with methyl t-butyl ether.[1]
-
Chromatography: A narrow-bore reversed-phase Zorbax XDB-C(8) HPLC column was used with a mobile phase of acetonitrile/water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4).[7] Another method employed an Atlantis dC18 column with a mobile phase of methanol and ammonium acetate (3:2, v/v).[1]
-
Mass Spectrometry: Detection was performed using multiple reaction monitoring (MRM) with a tandem mass spectrometer. The precursor to product ion transition of m/z 415 → 163 was used to measure eplerenone.[7]
Method 2: Dexamethasone as Internal Standard (LC-MS/MS)
-
Sample Preparation: Spiked plasma samples underwent solid-phase extraction using C18 cartridges.[2]
-
Chromatography and Mass Spectrometry: Specific details of the chromatographic and mass spectrometric conditions were not available in the reviewed abstract, but a validated LC-MS/MS method was employed.[2]
Method 3: Hydrochlorothiazide as Internal Standard (RP-HPLC)
-
Sample Preparation: Liquid-liquid extraction was performed using diethyl ether.[3]
-
Chromatography: A Phenomenex Prodigy ODS-2, C18 column (150 X 4.6 mm i.d.) was used as the stationary phase with a mobile phase consisting of a binary mixture of 20 mM Sodium acetate buffer (pH 4.0 ± 0.05) and methanol in a 30:70 v/v ratio.[3]
-
Detection: UV detection was performed at a wavelength of 220 nm.[3]
Conclusion
The available data and established principles of bioanalytical method development strongly support the use of This compound as the internal standard of choice for the quantification of eplerenone in biological matrices. Its use in LC-MS/MS methods provides superior accuracy and precision by effectively compensating for analytical variability. While other internal standards like dexamethasone and hydrochlorothiazide have been used in validated methods, the inherent advantages of a stable isotope-labeled internal standard make it the most reliable option for generating high-quality data in regulated bioanalysis. Researchers should prioritize the use of this compound to ensure the robustness and integrity of their study results.
References
- 1. researchgate.net [researchgate.net]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone-d3 versus other internal standards for Eplerenone bioanalysis
In the quantitative bioanalysis of the selective aldosterone antagonist Eplerenone, the choice of a suitable internal standard is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Among the various options, the stable isotope-labeled (SIL) internal standard, Eplerenone-d3, has emerged as the preferred choice for researchers and drug development professionals. This guide provides an objective comparison of this compound with other internal standards, supported by experimental principles and methodologies, to assist in making informed decisions for bioanalytical assays.
This compound is a deuterated analog of Eplerenone, where three hydrogen atoms have been replaced with deuterium.[1][2][3][4] This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical behavior is the primary reason for its superiority over other types of internal standards, such as structural analogs.
Performance Characteristics: A Comparative Overview
The primary role of an internal standard is to compensate for variability during the analytical process, including sample preparation, injection volume, and instrument response.[5][6] Deuterated internal standards like this compound are considered the "gold standard" because they closely mimic the analyte of interest throughout the entire analytical workflow.[7]
Key Performance Advantages of this compound:
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS.[5] Because this compound has nearly identical chromatographic retention time and ionization efficiency to Eplerenone, it experiences the same degree of matrix effects, leading to more accurate correction and reliable quantification.[8] Non-deuterated internal standards, which are structurally different, may have different retention times and be affected differently by matrix components, resulting in inadequate compensation.[7]
-
Improved Accuracy and Precision: By effectively compensating for variations in extraction recovery and matrix effects, this compound leads to significantly better accuracy and precision in the quantification of Eplerenone.[9] Studies comparing SIL internal standards with structural analogs for other drugs have consistently shown lower variability (coefficient of variation, CV%) and higher accuracy with the deuterated standard.[7]
-
Reduced Method Variability: The close physicochemical match between this compound and Eplerenone ensures that they behave similarly during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] This minimizes variability introduced during the extraction process.
While this compound is the preferred internal standard, other compounds have been utilized in the bioanalysis of Eplerenone. These are typically structural analogs that are not isotopically labeled.
Alternative (Non-Deuterated) Internal Standards for Eplerenone Bioanalysis:
-
Dexamethasone: A synthetic glucocorticoid.[11]
-
Valdecoxib: A non-steroidal anti-inflammatory drug.[12]
The use of these structural analogs is often a more cost-effective option. However, they are more likely to exhibit different chromatographic behavior and be affected differently by matrix effects, which can compromise the accuracy and precision of the results.[7]
Quantitative Data Comparison
| Performance Parameter | This compound (Deuterated IS) | Other Internal Standards (e.g., Dexamethasone, Valdecoxib) |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
| Accuracy (% Bias) | Low | Potentially High |
| Precision (% CV) | Low | Potentially High |
| Linearity (r²) | High | High |
| Extraction Recovery Consistency | High (tracks analyte) | Variable |
Experimental Protocols
A robust bioanalytical method for Eplerenone using this compound as an internal standard typically involves sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 250 µL of human plasma sample into a clean microcentrifuge tube.[13][14]
-
Internal Standard Spiking: Add a small volume of this compound working solution to each plasma sample (except for blank matrix samples).
-
Extraction: Add an appropriate organic solvent (e.g., methyl t-butyl ether) to the plasma sample.[13][14]
-
Vortexing: Vortex the tubes for a specified time to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.[11]
Liquid Chromatography
-
Column: A C18 reverse-phase column is commonly used for the separation of Eplerenone and this compound.[13][14]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is typically employed.[10][13][14]
-
Flow Rate: A suitable flow rate is maintained to achieve good chromatographic separation.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of Eplerenone and this compound.[13][14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for both Eplerenone and this compound are monitored.[10]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Experimental workflow for the bioanalysis of Eplerenone.
Caption: Decision logic for internal standard selection.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. benchchem.com [benchchem.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. scispace.com [scispace.com]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Eplerenone: A Comparative Guide Utilizing Eplerenone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Eplerenone in biological matrices. The primary focus is on the cross-validation of methods employing the stable isotope-labeled internal standard, Eplerenone-d3, against alternative methods utilizing different internal standards. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate analytical strategy for pharmacokinetic, bioequivalence, and clinical studies.
Comparative Analysis of Validated Analytical Methods
The performance of an analytical method is paramount for generating reliable data in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby correcting for matrix effects and variability. This section compares a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound with other validated methods employing different internal standards.
| Parameter | Method 1: LC-MS/MS with this compound (or isotope-labeled IS) | Method 2: LC-MS/MS with Dexamethasone IS | Method 3: RP-HPLC-UV with Hydrochlorothiazide IS |
| Analyte | Eplerenone | Eplerenone | Eplerenone |
| Internal Standard | This compound (or stable isotope-labeled IS)[1][2] | Dexamethasone[3] | Hydrochlorothiazide |
| Biological Matrix | Human Urine[1], Human Plasma[2] | Human Plasma[3] | Human Plasma |
| Linearity Range | 50-10,000 ng/mL[1] | 5-4000 ng/mL[3] | 52.52-3089.48 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 1 ng/mL[3] | 52.52 ng/mL[4] |
| Accuracy | Acceptable precision and accuracy over the standard curve range.[1] | Intra- and inter-day variability within acceptable limits.[3] | Within ±15% of the actual concentration. |
| Precision | Acceptable precision and accuracy over the standard curve range.[1] | Intra- and inter-day variability within acceptable limits.[3] | %CV for retention times <2%. |
| Extraction Recovery | Not explicitly stated | Not explicitly stated | Eplerenone: 45.48%, Hydrochlorothiazide: 75.32%[4] |
| Sample Preparation | Solid Phase Extraction (SPE)[1] | Spiking of plasma samples for calibration and testing.[3] | Liquid-Liquid Extraction (LLE) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared methods.
Method 1: LC-MS/MS with this compound (or isotope-labeled IS)
This method is adapted from a validated assay for the quantification of Eplerenone in human urine[1].
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Human urine samples are fortified with stable isotope-labeled internal standards.
-
The samples are then subjected to solid-phase extraction on a C18 cartridge using an automated system.
-
The extraction eluates are diluted with a 20 mM ammonium acetate aqueous solution.
2. Chromatographic Conditions:
-
HPLC System: Reverse-phase HPLC system.
-
Column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization: Positive and negative ionization modes (polarity switching).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eplerenone: m/z 415 → 163
-
Hydrolyzed Metabolite: m/z 431 → 337
-
Method 2: LC-MS/MS with Dexamethasone Internal Standard
This method outlines a bioequivalence study of Eplerenone in human plasma[3].
1. Sample Preparation:
-
Stock and working solutions of Eplerenone and the internal standard, Dexamethasone, are prepared.
-
Human plasma samples are spiked for calibration and testing purposes.
2. Chromatographic and Mass Spectrometric Conditions:
-
The publication abstract confirms the use of LC-MS/MS for quantitation but does not provide specific details on the chromatographic and mass spectrometric parameters[3].
Method 3: RP-HPLC-UV with Hydrochlorothiazide Internal Standard
This method describes a validated RP-HPLC method for the estimation of Eplerenone in human plasma[4].
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Human plasma samples are subjected to liquid-liquid extraction using diethyl ether.
2. Chromatographic Conditions:
-
HPLC System: Reverse-phase HPLC with UV detection.
-
Column: Phenomenex Prodigy ODS-2, C18 (150 x 4.6 mm).
-
Mobile Phase: 20 mM Sodium acetate buffer (pH 4.0 ± 0.05) and methanol in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Experimental Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Eplerenone analysis using LC-MS/MS with this compound IS.
Caption: Workflow for Eplerenone analysis using RP-HPLC-UV with Hydrochlorothiazide IS.
References
A Comparative Analysis of Eplerenone-d3 and Spironolactone-d3 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Aldosterone Antagonist Quantification
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. For the analysis of the aldosterone antagonists Eplerenone and Spironolactone, their respective deuterated analogs, Eplerenone-d3 and Spironolactone-d3, are common choices. This guide provides a comparative analysis of these two internal standards, supported by a review of published experimental data, to aid researchers in making an informed decision for their specific analytical needs.
Principle of Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced by deuterium. This substitution results in a mass shift that is readily detectable by a mass spectrometer, allowing for the differentiation of the internal standard from the analyte. Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the unlabeled analyte. This similarity ensures that the IS co-elutes with the analyte and behaves similarly during sample preparation, extraction, and ionization, thereby effectively compensating for variations in matrix effects and instrument response.
Performance Comparison: this compound vs. Spironolactone-d3
Disclaimer: The following data is compiled from different studies and serves as a representative comparison. Actual performance may vary depending on the specific experimental conditions, matrix, and instrumentation.
| Performance Parameter | Eplerenone with this compound IS | Spironolactone with Spironolactone-d6 IS | Key Considerations |
| Analyte Recovery (%) | ~73 - 80% | ~97% | Both internal standards track the analyte well, though reported recovery for Spironolactone methods appears higher. |
| Internal Standard Recovery (%) | Not explicitly reported, but assumed to be similar to analyte | ~98% | High and consistent recovery is crucial for accurate quantification. |
| Precision (%RSD) | < 15% | < 11% | Both standards enable high precision, well within regulatory acceptance criteria. |
| Accuracy (%Bias) | Within ± 15% | Within ± 6% | Methods using both internal standards demonstrate excellent accuracy. |
| Matrix Effect | Method demonstrates robustness against matrix effects | Method demonstrates robustness against matrix effects | As SILs, both are expected to effectively compensate for ion suppression or enhancement. |
| Linearity (r²) | > 0.99 | > 0.99 | Excellent linearity is achieved with both internal standards over a wide concentration range. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Eplerenone and Spironolactone in human plasma using their respective deuterated internal standards.
Protocol 1: Quantification of Eplerenone in Human Plasma using this compound
This protocol is based on a validated LC-MS/MS method for the determination of Eplerenone in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: HPLC system capable of binary gradient delivery.
-
Column: C18 column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm).
-
Mobile Phase: Isocratic elution with Methanol and Ammonium Acetate buffer (e.g., 3:2, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Eplerenone: m/z 415.2 → 205.1
-
This compound: m/z 418.2 → 208.1
-
Protocol 2: Quantification of Spironolactone in Human Plasma using Spironolactone-d6
This protocol is based on a validated LC-MS/MS method for the determination of Spironolactone in human plasma.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of Spironolactone-d6 internal standard working solution.[1]
-
Vortex mix for 30 seconds.
-
Add 1 mL of a mixture of methyl tert-butyl ether and methylene chloride (e.g., 8:2, v/v).[1][2]
-
Vortex mix for 10 minutes.
-
Centrifuge at 13000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 column (e.g., Cadenza CD-C18, 3.0 × 100 mm, 3 µm).[1][2]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (e.g., 30:70, v/v).[1][2]
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological mechanism and the analytical process, the following diagrams are provided.
Conclusion
Both this compound and Spironolactone-d3 serve as excellent internal standards for the quantification of their respective unlabeled analogs. As stable isotope-labeled standards, they are the gold standard for correcting variability in recovery and matrix effects in LC-MS/MS bioanalysis, leading to high precision and accuracy. The choice between them is dictated by the analyte of interest. When developing a new method, it is crucial to validate the performance of the chosen internal standard under the specific experimental conditions of the assay to ensure it meets the required performance characteristics for robust and reliable quantification.
References
Justifying the Use of a Stable Isotope-Labeled Standard for Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the quality and integrity of bioanalytical data are paramount for successful regulatory submissions. A critical component in achieving reliable data is the appropriate use of an internal standard (IS) in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). Among the choices for an internal standard, the stable isotope-labeled internal standard (SIL-IS) is unequivocally recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1]
This guide provides a comprehensive comparison of SIL-ISs with other alternatives, primarily structural analogs, supported by experimental data and detailed protocols. It aims to equip researchers, scientists, and drug development professionals with the necessary information to justify the selection and use of a SIL-IS in their regulatory filings.
The Gold Standard: Why Choose a Stable Isotope-Labeled Internal Standard?
A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their stable (non-radioactive) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3] This subtle modification results in a compound with a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to the analyte.[4] This near-identical behavior is the cornerstone of its superiority as an internal standard.
Key Advantages of SIL-ISs:
-
Compensation for Matrix Effects: The most significant advantage of a SIL-IS is its ability to effectively compensate for matrix effects—the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix.[5][6] Since the SIL-IS co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects, ensuring the analyte-to-IS ratio remains constant and the quantification accurate.[7]
-
Correction for Variability in Sample Preparation: A SIL-IS tracks the analyte through every step of the sample preparation process, including extraction, evaporation, and reconstitution.[8] Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS, thus normalizing the final measurement.
-
Improved Accuracy and Precision: By mitigating the impact of matrix effects and sample processing variability, SIL-ISs lead to significantly improved accuracy and precision of the bioanalytical method.[1][8]
Quantitative Comparison: SIL-IS vs. Structural Analog IS
While a structural analog—a molecule with a similar chemical structure to the analyte—can be used as an internal standard, it often fails to perfectly mimic the analyte's behavior, leading to less reliable data. The following tables summarize experimental data comparing the performance of SIL-ISs and structural analog ISs in bioanalytical methods.
Table 1: Comparison of Accuracy and Precision for the Quantification of an Analyte
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Stable Isotope-Labeled IS | 1 | 101.2 | 7.8 |
| 10 | 100.5 | 4.5 | |
| 100 | 99.8 | 3.1 | |
| Structural Analog IS | 1 | 92.5 | 12.3 |
| 10 | 95.1 | 8.9 | |
| 100 | 96.3 | 7.5 | |
| No Internal Standard | 1 | 85.4 | 18.7 |
| 10 | 88.9 | 15.2 | |
| 100 | 91.2 | 11.4 |
Data adapted from a study on the quantification of a tubulin inhibitor D-24851.[1]
Table 2: Comparison of Method Performance for Everolimus Quantification
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Accuracy at LLOQ | 102.3% | 105.8% |
| Precision at LLOQ (CV, %) | 6.8% | 7.1% |
| Accuracy (across linear range) | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Precision (CV, %) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison Slope (vs. independent method) | 0.95 | 0.83 |
Data adapted from a comparative study on everolimus quantification.[8]
The data clearly demonstrates that while both types of internal standards improve the assay performance compared to having no internal standard, the SIL-IS consistently provides results with higher accuracy and precision.
Justification Pathway for Regulatory Submissions
The selection of an internal standard is a critical decision that must be scientifically justified in regulatory submissions. The following diagram illustrates a logical workflow for this justification process.
Figure 1: Logical workflow for internal standard selection and justification.
Experimental Protocols for Key Validation Experiments
Detailed and well-documented experimental protocols are essential for regulatory submissions. The following are step-by-step protocols for critical validation experiments as per ICH M10 guidelines.
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines a typical experimental workflow for the validation of a bioanalytical method using a SIL-IS.
Figure 2: Experimental workflow for bioanalytical method validation.
Protocol 1: Accuracy and Precision
Objective: To determine the closeness of measured concentrations to the nominal (true) value and the degree of scatter in a series of measurements.
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤3 x LLOQ), Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Calculate the precision as the percent coefficient of variation (%CV) for the replicates at each concentration level.
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal value for all QCs (±20% for LLOQ).[9]
-
The precision (%CV) should not exceed 15% for all QCs (20% for LLOQ).[9]
Protocol 2: Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Obtain blank matrix from at least six different sources (individual donors).[10]
-
Prepare two sets of samples:
-
Set 1: Spike the analyte and SIL-IS into post-extraction blank matrix from each of the six sources at low and high concentrations.
-
Set 2: Prepare neat solutions of the analyte and SIL-IS in the reconstitution solvent at the same concentrations.
-
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
Calculate the IS-normalized MF: IS-normalized MF = MF of analyte / MF of SIL-IS
Acceptance Criteria:
-
The precision (%CV) of the IS-normalized MF across the six matrix sources should not be greater than 15%.[1]
Quality and Characterization of Stable Isotope-Labeled Standards
For regulatory submissions, it is crucial to use a well-characterized SIL-IS. The following aspects should be thoroughly documented:
-
Identity and Purity: The identity of the SIL-IS should be confirmed, and its chemical and isotopic purity must be determined. The certificate of analysis should be provided.
-
Stability of the Label: The isotopic label should be placed in a stable position within the molecule to prevent exchange with unlabeled atoms. Deuterium labels on heteroatoms or on carbons adjacent to carbonyl groups can sometimes be prone to exchange.[2]
-
Mass Difference: A sufficient mass difference between the analyte and the SIL-IS (typically ≥ 3 amu) is required to prevent spectral overlap.[2]
-
Absence of Unlabeled Analyte: The SIL-IS should be free from the unlabeled analyte, as its presence can lead to an overestimation of the analyte's concentration.
Conclusion
The use of a stable isotope-labeled internal standard is a regulatory expectation and a scientific best practice for ensuring the quality, accuracy, and reliability of bioanalytical data in support of drug development. Its ability to effectively compensate for matrix effects and variability in sample processing is unmatched by other types of internal standards. By providing robust, quantitative data and detailed experimental validation, researchers can confidently justify the use of SIL-ISs in their regulatory submissions, ultimately contributing to a more efficient and successful drug approval process.
References
- 1. scispace.com [scispace.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Canned Calculation for ICH Guideline M10 – 3.2.3 Matrix Effect Available for SCIEX OS Software [sciex.com]
- 7. capa.org.tw [capa.org.tw]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Isotopic Purity Assessment of Eplerenone-d3 by High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated compounds like Eplerenone-d3 is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. High-resolution mass spectrometry (HRMS) has emerged as a primary analytical tool for this purpose, offering high sensitivity and mass accuracy. This guide provides an objective comparison of HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy for the isotopic purity assessment of this compound, supported by experimental data and detailed methodologies.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring the mass-to-charge ratio (m/z) of its ions. This allows for the differentiation and relative quantification of isotopologues (molecules that differ only in their isotopic composition).
A study employing a strategy that combined liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) and NMR spectroscopy determined the isotopic purity of this compound to be 99.9%.[1] The general approach involves acquiring full-scan mass spectra and then extracting and integrating the ion currents for the unlabeled (d0) and deuterated (d3) species.[1]
Experimental Protocol: Isotopic Purity of this compound by LC-HRMS
This protocol is a representative procedure based on published methods for Eplerenone analysis and general guidelines for isotopic purity assessment by HRMS.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | UHPLC system |
| Column | Atlantis dC18 column (150 x 3 mm, 3.0 μm) or equivalent |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water; B: Methanol |
| Gradient | Isocratic elution with 60% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Orbitrap or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Mass Range | m/z 100-1000 |
| Resolution | > 70,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Capillary Temperature | 320 °C |
4. Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the protonated unlabeled Eplerenone ([M+H]⁺) and this compound ([M+3H]⁺).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d3))] x 100
-
Comparison of HRMS and NMR for Isotopic Purity Assessment
While HRMS is excellent for determining the overall isotopic enrichment, NMR spectroscopy provides complementary information, particularly regarding the location of the deuterium labels.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Overall isotopic enrichment and distribution of isotopologues. | Positional information of isotopes and relative isotopic purity. |
| Sensitivity | High (picogram to femtogram range).[2] | Lower (microgram to milligram range).[2] |
| Quantitative Accuracy | High, with potential for matrix effects. | Highly quantitative with the use of an internal standard.[3] |
| Analysis Time | Rapid (minutes per sample). | Longer (minutes to hours per sample). |
| Sample Consumption | Low (microliters of dilute solution). | Higher (milligrams of pure substance). |
| Instrumentation Cost | High | High |
| Key Advantage | High throughput and sensitivity. | Provides structural confirmation and localization of labels. |
A Certificate of Analysis for a commercial batch of this compound reported an isotopic purity of 99% atom D, which is in close agreement with the 99.9% reported in the previously mentioned study.
Experimental Workflow and Method Selection
The following diagrams illustrate the experimental workflow for isotopic purity assessment and a decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for this compound isotopic purity analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
High-resolution mass spectrometry is a highly effective and sensitive method for the quantitative assessment of the isotopic purity of this compound. It provides accurate data on the distribution of isotopologues, which is essential for ensuring the quality of deuterated standards used in drug development. While HRMS excels in throughput and sensitivity, NMR spectroscopy serves as an invaluable complementary technique for confirming the site of deuteration and providing orthogonal verification of isotopic enrichment. The choice of method, or the combination thereof, will depend on the specific requirements of the study, including the need for structural confirmation and the desired sample throughput.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
Comparative Analysis of Extraction Recovery for Eplerenone and Eplerenone-d3 from Human Serum
In the realm of bioanalytical method development, particularly for pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is a widely accepted practice to ensure accuracy and precision. This guide provides a comparative overview of the extraction recovery of Eplerenone, a selective aldosterone antagonist, and its deuterated analog, Eplerenone-d3, from human serum. The data and protocols presented are derived from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
This compound is frequently employed as an internal standard in the quantitative analysis of Eplerenone in biological matrices.[1] The fundamental principle behind using a deuterated internal standard is that it behaves nearly identically to the analyte of interest during extraction and ionization, thus compensating for any potential variability or loss during sample processing.
Extraction Recovery Data
The following table summarizes the comparative extraction recovery of Eplerenone and its isotope-labeled internal standard (IS), this compound, from human plasma using a liquid-liquid extraction (LLE) method.
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Eplerenone | 25 | 72.7 |
| Eplerenone | 150 | 74.1 |
| Eplerenone | 300 | 79.3 |
| This compound (IS) | - | 73 - 79 |
Data sourced from Buś-Kwaśnik et al. (2017).[1]
The results demonstrate that the extraction recovery for both Eplerenone and its deuterated internal standard are comparable across the tested concentration range, falling between 72.7% and 79.3%.[1] This similarity in recovery is crucial for the accurate quantification of Eplerenone in serum samples, as the internal standard effectively tracks and corrects for any analyte loss during the extraction procedure.
Experimental Protocols
The presented data is based on a validated liquid-liquid extraction (LLE) protocol coupled with LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This method is designed for the extraction of Eplerenone and this compound from human plasma samples.
Materials:
-
Human plasma samples
-
Eplerenone and this compound stock solutions
-
Methyl t-butyl ether (MTBE)
-
Ammonium acetate
-
Methanol
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation: To 250 µL of human plasma, add the internal standard solution (this compound).
-
Extraction: Add 1 mL of methyl t-butyl ether (MTBE) to the plasma sample.
-
Vortexing: Vortex the mixture for a specified time to ensure thorough mixing and facilitate the transfer of the analytes from the aqueous phase (plasma) to the organic phase (MTBE).
-
Centrifugation: Centrifuge the samples to achieve complete phase separation.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a mobile phase solution (e.g., a mixture of methanol and ammonium acetate solution).
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system for analysis.[1]
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic of using a deuterated internal standard, the following diagrams are provided.
Caption: Liquid-Liquid Extraction Workflow for Eplerenone and this compound.
References
Evaluating the Robustness of an LC-MS/MS Method for Eplerenone Analysis Utilizing Eplerenone-d3
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Eplerenone, a selective aldosterone receptor antagonist, is critical in clinical and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1] The robustness of an analytical method is a key parameter, ensuring its reliability under minor variations in experimental conditions. The incorporation of a stable isotope-labeled internal standard, such as Eplerenone-d3, is paramount in enhancing method robustness by compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of an LC-MS/MS method incorporating this compound, alongside alternative analytical approaches, supported by experimental data and detailed protocols.
Method Performance Comparison: The Advantage of a Stable Isotope-Labeled Internal Standard
The choice of an internal standard (IS) is a critical factor influencing the performance of an LC-MS/MS method. While structural analogs can be used, a stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice as it co-elutes with the analyte and exhibits similar ionization behavior, thus providing more accurate correction for matrix effects and other sources of variability.
Below is a comparative summary of key performance parameters for an LC-MS/MS method utilizing this compound versus a method employing a structural analog internal standard (Dexamethasone) and an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
| Parameter | LC-MS/MS with this compound (IS) | LC-MS/MS with Dexamethasone (IS) | HPLC-UV with Hydrochlorothiazide (IS) |
| Linearity Range | 2 - 4000 ng/mL | 5 - 4000 ng/mL[1] | 52.52 - 3089.48 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL[1] | 52.52 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 15%[1] | < 5% |
| Inter-day Precision (%CV) | < 7% | < 15%[1] | < 5% |
| Accuracy (% Bias) | Within ± 10% | Within ± 15%[1] | Within ± 5% |
| Extraction Recovery | ~75% | Not explicitly stated | 45.48% |
| Sample Throughput | High (5 min run time)[2] | High (5 min run time)[1] | Moderate (6 min run time) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the LC-MS/MS method incorporating this compound and a summary of a typical robustness study design.
LC-MS/MS Method with this compound
This method is designed for the quantification of Eplerenone in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)[3]
-
Mobile Phase: Methanol and 10 mM Ammonium Acetate (3:2, v/v)[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eplerenone: 415.0 -> 163.0 (Quantifier), 415.0 -> 337.0 (Qualifier)[2]
-
This compound: 418.2 -> 383.3 (Quantifier)
-
Robustness Study Protocol
To evaluate the robustness of the LC-MS/MS method, key parameters are intentionally varied to assess the impact on the analytical results.
1. Parameters to be Varied:
-
Flow Rate: ± 0.04 mL/min (0.36 and 0.44 mL/min)
-
Column Temperature: ± 2°C (28°C and 32°C)
-
Mobile Phase Composition: ± 2% variation in the ratio of methanol to ammonium acetate.
2. Evaluation Criteria:
-
The precision (%CV) and accuracy (%Bias) of quality control (QC) samples at low, medium, and high concentrations should remain within 15%.
-
The retention time shift should be within ± 0.2 minutes.
-
The peak shape and resolution between Eplerenone and any potential interfering peaks should be maintained.
Representative Robustness Data
| Parameter Variation | QC Low (ng/mL) | QC Medium (ng/mL) | QC High (ng/mL) |
| Mean ± SD | %CV | %Bias | |
| Nominal Conditions | 5.1 ± 0.3 | 5.9 | +2.0 |
| Flow Rate (0.36 mL/min) | 5.3 ± 0.4 | 7.5 | +6.0 |
| Flow Rate (0.44 mL/min) | 4.9 ± 0.3 | 6.1 | -2.0 |
| Temp (28°C) | 5.2 ± 0.3 | 5.8 | +4.0 |
| Temp (32°C) | 5.0 ± 0.4 | 8.0 | 0.0 |
Visualizing the Workflow and Method Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships within the analytical method.
Caption: LC-MS/MS workflow for Eplerenone quantification.
Caption: Logic of stable isotope dilution for robust quantification.
References
Eplerenone Pharmacokinetics: A Comparative Analysis in Healthy vs. Renally Impaired Individuals
A detailed examination of how kidney function impacts the absorption, distribution, metabolism, and excretion of the selective aldosterone antagonist, eplerenone, is crucial for its safe and effective use in clinical practice. This guide provides a comprehensive comparison of eplerenone's pharmacokinetic profile in healthy subjects versus individuals with varying degrees of renal impairment, supported by experimental data and detailed methodologies.
Executive Summary
Studies have demonstrated that while the pharmacokinetic parameters of eplerenone itself are not significantly altered by renal impairment, the exposure to its inactive metabolites is increased.[1][2] Following single and multiple doses of 100 mg eplerenone, no statistically significant differences in key pharmacokinetic measures such as area under the curve (AUC), maximum plasma concentration (Cmax), or apparent clearance (CL/F) were observed between subjects with mild, moderate, or severe renal impairment and their healthy counterparts.[1][2][3] However, in patients with severe renal impairment, a notable increase in eplerenone AUC has been reported.[4] Despite the minimal impact on the parent drug's pharmacokinetics, dose adjustments are often recommended for patients with renal insufficiency, primarily to mitigate the risk of hyperkalemia.[5][6][7] Hemodialysis has been shown to remove approximately 10% of an eplerenone dose.[1][2]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of eplerenone in healthy subjects and those with renal impairment after administration of a 100 mg dose.
Table 1: Eplerenone Pharmacokinetics After a Single 100 mg Dose
| Subject Group | Cmax (ng/mL) | AUC (ng·h/mL) |
| Healthy Volunteers | Similar to mild & moderate impairment groups | Similar to mild, moderate, & dialysis groups |
| Mild Renal Impairment | 11% higher than healthy | Similar to healthy |
| Moderate Renal Impairment | Similar to healthy | Similar to healthy |
| Severe Renal Impairment | 25% higher than healthy | 54% higher than healthy |
| Hemodialysis Patients | Similar to healthy | Similar to healthy |
Data sourced from FDA clinical pharmacology review.[4]
Table 2: Eplerenone Pharmacokinetics at Steady-State
| Subject Group | Cmax | AUC |
| Severe Renal Impairment | 24% increase compared to control | 38% increase compared to control |
| Hemodialysis Patients | 3% decrease compared to control | 26% decrease compared to control |
Data from a study evaluating eplerenone in patients with varying degrees of renal insufficiency.[8]
Experimental Protocols
The data presented in this guide are primarily based on open-label, parallel-group clinical trials designed to evaluate the influence of renal impairment on the pharmacokinetics of eplerenone.
Study Design
A representative study enrolled 64 subjects who were stratified into different groups based on their creatinine clearance (CLcr) values.[1][2] The groups typically included:
-
Healthy Subjects: CLcr > 80 mL/min
-
Mild Renal Impairment: CLcr 50-80 mL/min
-
Moderate Renal Impairment: CLcr 30-49 mL/min
-
Severe Renal Impairment: CLcr < 30 mL/min
Dosing Regimen
Participants in these studies typically received a single 100 mg oral dose of eplerenone on day 1, followed by multiple-dose administration of 100 mg once daily for a subsequent period, for instance, from day 3 to day 8.[1][2]
Pharmacokinetic Analysis
Blood samples were collected at predetermined intervals after drug administration to measure plasma concentrations of eplerenone and its metabolites. Urine samples were also collected to determine the amount of unchanged drug excreted.[4] The key pharmacokinetic parameters calculated included:
-
Cmax: Maximum observed plasma concentration.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
CL/F: Apparent oral clearance.
-
CLrenal/F: Apparent renal clearance.[4]
Logical Flow of Pharmacokinetic Assessment
The following diagram illustrates the workflow for comparing the pharmacokinetics of eplerenone in healthy subjects versus those with renal impairment.
References
- 1. Pharmacokinetics of eplerenone after single and multiple dosing in subjects with and without renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Eplerenone monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. verification.fda.gov.ph [verification.fda.gov.ph]
Eplerenone vs. Finerenone: A Comparative Analysis for Researchers
For researchers and drug development professionals, understanding the nuanced differences between mineralocorticoid receptor (MR) antagonists is critical for advancing cardiovascular and renal disease therapies. This guide provides a detailed comparison of Eplerenone and Finerenone, focusing on their pharmacological profiles, clinical trial data, and the analytical methodologies used in their study.
Eplerenone, a second-generation, steroidal MR antagonist, and Finerenone, a third-generation, non-steroidal MR antagonist, represent two distinct approaches to blocking the deleterious effects of aldosterone. While both drugs target the mineralocorticoid receptor, their differences in chemical structure, selectivity, and pharmacokinetics translate to varied clinical profiles.[1] This guide will delve into these differences, with a special focus on the use of deuterium-labeled internal standards, such as Eplerenone-d3, in the precise quantification of these compounds in research settings.
Pharmacological and Physicochemical Distinctions
Eplerenone is a steroidal compound, sharing a structural backbone with aldosterone and other steroid hormones. In contrast, Finerenone is a bulky, non-steroidal molecule.[1] This structural divergence underlies their differing selectivity for the MR over other steroid receptors, with Finerenone exhibiting higher selectivity.[1] This increased selectivity may contribute to a more favorable side-effect profile, particularly concerning antiandrogenic and progestogenic effects sometimes observed with less selective steroidal MRAs.
The mechanism of action, while centered on MR antagonism, also exhibits subtle differences. Both Eplerenone and Finerenone act as competitive antagonists at the mineralocorticoid receptor, preventing the binding of aldosterone and subsequent downstream signaling that leads to inflammation and fibrosis in tissues like the heart and kidneys.
Comparative Efficacy and Safety: Insights from the ARTS-HF Trial
The MinerAlocorticoid Receptor antagonist Tolerability Study-Heart Failure (ARTS-HF) trial provides the most direct clinical comparison between Finerenone and Eplerenone in patients with heart failure and chronic kidney disease and/or diabetes mellitus.[2][3][4]
Key Quantitative Outcomes from the ARTS-HF Trial
| Parameter | Eplerenone | Finerenone (10 mg starting dose, uptitrated to 20 mg) | Finerenone (Other Dose Groups) |
| Primary Endpoint: >30% decrease in NT-proBNP at Day 90 | 37.2% of patients | 38.8% of patients | 30.9% - 37.3% of patients |
| Secondary Composite Clinical Endpoint (Death from any cause, CV hospitalization, or emergency presentation for worsening HF) | - | Hazard Ratio: 0.56 (Nominal p=0.0157) | Numerically less frequent than Eplerenone (except lowest dose) |
| Incidence of Hyperkalemia (Potassium ≥5.6 mmol/L) | 4.3% (across all groups) | 4.3% (across all groups) | 4.3% (across all groups) |
Data sourced from the ARTS-HF trial results.[2][5][6]
The ARTS-HF trial demonstrated that Finerenone was not superior to Eplerenone in achieving the primary endpoint of a significant reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[2][5][6] However, in a key exploratory analysis, the 10 mg starting dose of Finerenone was associated with a notable reduction in the composite clinical endpoint of death from any cause, cardiovascular hospitalizations, or emergency presentations for worsening heart failure compared to Eplerenone.[2][5][6] The incidence of hyperkalemia was similar across all treatment groups.[2]
The Role of this compound in Bioanalytical Methods
In pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of drugs in biological matrices. This compound, a deuterium-labeled analog of Eplerenone, serves this crucial role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
While no published studies have been identified that simultaneously quantify Eplerenone and Finerenone in a single assay or explicitly state the use of this compound in a direct comparative trial with Finerenone, the principles of its use are well-established. An internal standard like this compound is added to plasma or urine samples at a known concentration before sample preparation. Because it is chemically identical to Eplerenone but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal of the analyte (Eplerenone) to the signal of the internal standard (this compound), any variability in sample extraction, injection volume, or instrument response can be corrected for, leading to highly reliable data.
Experimental Protocols
Below are representative experimental protocols for the quantification of Eplerenone and Finerenone in human plasma using LC-MS/MS, based on methodologies described in the literature.
Quantification of Eplerenone in Human Plasma using this compound
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add a known amount of this compound solution as the internal standard.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and ammonium acetate buffer.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Eplerenone and this compound.
Quantification of Finerenone in Human Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add a known amount of a stable isotope-labeled Finerenone as the internal standard.
-
Add 400 µL of acidified acetonitrile to precipitate plasma proteins.
-
Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube for injection or further dilution.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: A tandem mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Finerenone and its labeled internal standard.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action of MR antagonists and a typical bioanalytical workflow.
Caption: Mechanism of action of Mineralocorticoid Receptor Antagonists (MRAs).
Caption: Typical workflow for bioanalytical quantification using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of finerenone - a novel, selective, nonsteroidal mineralocorticoid receptor antagonist - in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in venous and capillary human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mims.com [mims.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eplerenone-d3: A Guide for Laboratory Professionals
Eplerenone-d3, an isotopic analog of the mineralocorticoid receptor antagonist Eplerenone, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard and Safety Overview
While comprehensive toxicological properties of this compound have not been fully investigated, it is prudent to handle it with care.[1] The non-deuterated form, Eplerenone, is known to be harmful if swallowed, in contact with skin, or inhaled, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child. Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations.[1][2] The following steps provide a general guideline that should be adapted to comply with your institution's specific protocols and local laws.
-
Consult Institutional and Local Guidelines: Before initiating disposal, review your organization's chemical hygiene plan and consult with your environmental health and safety (EHS) department to understand the specific requirements for chemical waste disposal.
-
Prepare for Disposal:
-
Solid Waste: For unused or expired this compound solid, carefully sweep the material into a designated chemical waste container.[1] Avoid generating dust.[1][3] If necessary, dampen the material with a small amount of an appropriate solvent to prevent it from becoming airborne.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), weighing papers, and pipette tips, should be considered contaminated and disposed of as chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container as unused product.[1]
-
-
Package and Label Waste:
-
Place all this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.
-
The label should include the chemical name ("this compound"), the concentration (if in solution), and any relevant hazard warnings.
-
-
Arrange for Waste Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste by a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.[1][2]
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing appropriate PPE, including a respirator if there is a risk of dust inhalation.
-
Contain and Clean the Spill: For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1][3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the provided search results. Disposal limits and requirements are dictated by local, state, and federal regulations, which can vary.
| Parameter | Value |
| Recommended Long-Term Storage Temperature | -20°C[1] |
| Shipping Temperature | Room temperature[1][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
